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  • Product: cis-2-(Benzyloxy)cyclobutanol
  • CAS: 1523541-75-4

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of the Cyclobutane Motif

An In-depth Technical Guide to the Chemical Properties of cis-2-(Benzyloxy)cyclobutanol For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the pursuit of novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of cis-2-(Benzyloxy)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that offer precise three-dimensional arrangements and favorable pharmacological properties is relentless. Among the carbocyclic scaffolds available to chemists, the cyclobutane ring has emerged as a particularly valuable motif.[1] Its inherent ring strain and unique puckered conformation provide a rigid and predictable framework, making it an excellent choice for use as a conformationally restricted isostere for more flexible alkyl chains or as a non-planar bioisostere for aromatic rings. The strategic incorporation of cyclobutane moieties into drug candidates has been shown to improve metabolic stability, enhance binding affinity by orienting key pharmacophoric groups, and increase the sp³ character of molecules, a desirable trait in contemporary drug discovery.

This guide focuses on cis-2-(benzyloxy)cyclobutanol, a bifunctional building block that combines the structural advantages of the cyclobutane core with the synthetic versatility of orthogonally protected hydroxyl groups. The cis relationship between the alcohol and the benzyloxy ether provides a specific stereochemical platform for the synthesis of complex target molecules, while the distinct reactivity of the free hydroxyl group and the protected benzyl ether allows for selective, stepwise chemical transformations. Understanding the nuanced chemical properties of this reagent is paramount for its effective application in the synthesis of novel therapeutics and advanced materials.

Physicochemical and Structural Properties

A foundational understanding of a molecule begins with its basic physical and structural characteristics. These properties dictate its handling, reactivity, and analytical behavior.

Core Molecular Data

The fundamental properties of cis-2-(benzyloxy)cyclobutanol are summarized in the table below, based on computational data from publicly available chemical databases.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₂PubChem[2]
Molecular Weight 178.23 g/mol PubChem[2]
IUPAC Name (1R,2S)-2-(phenylmethoxy)cyclobutan-1-ol (and its enantiomer)PubChem[2]
CAS Number 1354406-53-3PubChem[2]
SMILES C1COCC2=CC=CC=C2PubChem[2]
InChIKey CGOHFDBJVNRTHG-MNOVXSKESA-NPubChem[2]
Conformation and Ring Strain: A Non-Planar Reality

A critical aspect of cyclobutane chemistry is the concept of ring strain. A perfectly planar cyclobutane would have C-C-C bond angles of 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This deviation, known as angle strain, contributes to the molecule's instability. Furthermore, a planar conformation would force all adjacent hydrogen atoms into an eclipsed arrangement, introducing substantial torsional strain.[3][4]

To alleviate this torsional strain, cyclobutane and its derivatives adopt a puckered or "butterfly" conformation.[3][5] In this arrangement, one carbon atom is bent out of the plane formed by the other three, reducing the eclipsing interactions between adjacent substituents at the cost of a slight increase in angle strain. This puckering is a dynamic process, with the "flap" of the butterfly rapidly inverting in solution. The presence of substituents, such as in cis-2-(benzyloxy)cyclobutanol, influences the conformational preference, but the non-planar nature of the ring is a defining structural feature that governs its reactivity and stereochemical outcomes. The total ring strain of cyclobutane is approximately 26.3 kcal/mol, a significant energetic factor that can serve as a driving force for ring-opening reactions.[5]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, cis-2-(benzyloxy)cyclobutanol presents several hazards that necessitate careful handling in a laboratory setting.[2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be strictly followed:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

Synthesis and Purification

While multiple synthetic routes to substituted cyclobutanes exist, a common and effective strategy involves a [2+2] cycloaddition reaction. A plausible and efficient synthesis of cis-2-(benzyloxy)cyclobutanol starts from the cycloaddition of benzyl vinyl ether with a suitable ketene equivalent, followed by stereoselective reduction of the resulting cyclobutanone.

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination cluster_2 Step 3: Stereoselective Reduction A Benzyl Vinyl Ether C 2,2-Dichloro-3-(benzyloxy)cyclobutanone A->C Zn-Cu couple, Et₂O B Trichloroacetyl Chloride B->C D 2-(Benzyloxy)cyclobutanone C->D Zn powder, Acetic Acid E cis-2-(Benzyloxy)cyclobutanol D->E NaBH₄, MeOH

Caption: Synthetic workflow for cis-2-(Benzyloxy)cyclobutanol.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven methodology adapted from procedures for similar cyclobutane structures.[1][6]

Step 1: Synthesis of 2-(Benzyloxy)cyclobutanone

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add activated zinc powder and a suitable solvent such as anhydrous diethyl ether.

  • Cycloaddition: A solution of benzyl vinyl ether and trichloroacetyl chloride in diethyl ether is added dropwise to the zinc suspension at room temperature. The reaction is typically exothermic and may require occasional cooling with a water bath. The progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is then treated with a mixture of acetic acid and water, followed by the portion-wise addition of zinc powder to effect reductive dechlorination.

  • Extraction & Isolation: After the dechlorination is complete (monitored by TLC), the mixture is filtered again. The organic layer is separated, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-(benzyloxy)cyclobutanone.

Step 2: Reduction to cis-2-(Benzyloxy)cyclobutanol

  • Reaction Setup: The crude 2-(benzyloxy)cyclobutanone is dissolved in methanol in a round-bottom flask and cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The choice of a simple hydride reducing agent like NaBH₄ favors the formation of the thermodynamically more stable cis isomer via hydride attack from the less sterically hindered face.

  • Quenching and Work-up: After the reaction is complete, it is carefully quenched by the slow addition of acetone, followed by water.

  • Extraction and Purification: The product is extracted into an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by flash column chromatography on silica gel to afford pure cis-2-(benzyloxy)cyclobutanol.

Spectroscopic Characterization

unambiguous structural confirmation relies on a combination of spectroscopic techniques. While a publicly available, detailed spectrum for this specific compound is scarce, its expected spectroscopic features can be reliably predicted based on its functional groups and the analysis of closely related structures.

Technique Expected Features
¹H NMR ~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.5 ppm (s, 2H): Benzylic protons (-O-CH₂ -Ph). ~4.0-4.2 ppm (m, 1H): Methine proton adjacent to the hydroxyl group (-CH -OH). ~3.6-3.8 ppm (m, 1H): Methine proton adjacent to the benzyloxy group (-CH -OBn). ~2.5 ppm (br s, 1H): Hydroxyl proton (-OH ), exchangeable with D₂O. ~1.6-2.2 ppm (m, 4H): Methylene protons of the cyclobutane ring.
¹³C NMR ~138 ppm: Quaternary aromatic carbon of the benzyl group. ~128.5, 128.0, 127.5 ppm: Aromatic CH carbons. ~80 ppm: Methine carbon adjacent to the benzyloxy group. ~70 ppm: Benzylic carbon (-O-C H₂-Ph). ~68 ppm: Methine carbon adjacent to the hydroxyl group. ~20-30 ppm: Methylene carbons of the cyclobutane ring.
FT-IR (neat) ~3400 cm⁻¹ (broad): O-H stretching of the alcohol. ~3030 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching. ~1100 cm⁻¹ (strong): C-O stretching of the ether and alcohol.
Mass Spec (ESI+) m/z 179.1: [M+H]⁺ m/z 161.1: [M+H - H₂O]⁺ m/z 91.1: Tropylium ion [C₇H₇]⁺, characteristic of a benzyl group.

Chemical Reactivity and Synthetic Utility

The synthetic value of cis-2-(benzyloxy)cyclobutanol lies in the distinct reactivity of its three key components: the secondary alcohol, the benzyl ether, and the strained cyclobutane ring. This allows it to serve as a versatile branching point in a synthetic sequence.

G A cis-2-(Benzyloxy)cyclobutanol B 2-(Benzyloxy)cyclobutanone A->B Swern Oxidation (DMSO, (COCl)₂, Et₃N) C cis-Cyclobutane-1,2-diol A->C Debenzylation (H₂, Pd/C) D Ring-Opened Polyketone A->D Ring-Opening Polymerization (Pd Catalyst)

Caption: Key reaction pathways for cis-2-(Benzyloxy)cyclobutanol.

Oxidation of the Secondary Alcohol

The most common transformation of the hydroxyl group is its oxidation to the corresponding ketone, 2-(benzyloxy)cyclobutanone. This conversion is a crucial step for subsequent manipulations, such as nucleophilic additions to the carbonyl group.

Field-Proven Protocol: Swern Oxidation

  • Oxalyl Chloride Activation: In a flask under an inert atmosphere, a solution of dimethyl sulfoxide (DMSO) in dichloromethane (DCM) is cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride is added dropwise, and the mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of cis-2-(benzyloxy)cyclobutanol in DCM is added slowly, and the reaction is stirred for 30-60 minutes at -78 °C.

  • Base Quench: Triethylamine (Et₃N) is added, and the reaction is allowed to warm to room temperature.

  • Work-up and Purification: Water is added, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. The resulting ketone is purified by column chromatography.

The causality for choosing a Swern oxidation lies in its mild, non-acidic, and non-basic conditions, which are highly compatible with the acid- and base-sensitive cyclobutane ring and the benzyl ether protecting group. This ensures high yields without side reactions like elimination or ether cleavage.

Deprotection of the Benzyl Ether

The benzyl group is a robust protecting group that can be selectively removed under neutral conditions via catalytic hydrogenation. This unmasks the second hydroxyl group, yielding cis-cyclobutane-1,2-diol, another valuable chiral building block.

Protocol: Catalytic Hydrogenation

  • cis-2-(benzyloxy)cyclobutanol is dissolved in a solvent like ethanol or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The flask is evacuated and backfilled with hydrogen gas (from a balloon or a hydrogenation apparatus).

  • The mixture is stirred vigorously under a hydrogen atmosphere until TLC analysis indicates complete consumption of the starting material.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated to yield the diol.

Ring-Opening Reactions

The inherent strain energy of the cyclobutane ring can be harnessed as a thermodynamic driving force for ring-opening reactions. Palladium-catalyzed processes, in particular, can promote the cleavage of a C(sp³)–C(sp³) bond via β-carbon elimination, leading to the formation of linear alkyl-palladium intermediates. This strategy has been successfully employed in ring-opening polymerizations of cyclobutanol derivatives to generate novel polyketone materials. This reactivity opens avenues for using cis-2-(benzyloxy)cyclobutanol as a monomer in materials science applications.

Applications in Drug Development

The unique structural and chemical attributes of cis-2-(benzyloxy)cyclobutanol make it an attractive starting material for drug discovery programs.

  • Scaffold for Bioactive Molecules: The rigid cyclobutane core serves as an excellent scaffold to present appended functional groups in well-defined spatial orientations, which is critical for optimizing interactions with biological targets.

  • Access to Diverse Derivatives: The two distinct oxygen functionalities allow for selective derivatization. The free alcohol can be used as a handle for esterification, etherification, or conversion to an amine, while the benzyl ether can be deprotected at a later stage to reveal a second reactive site. This enables the construction of compound libraries for screening.

  • Precursor to Carbocyclic Nucleoside Analogues: The cyclobutane ring is a key component of several antiviral drugs. The functional handles on this molecule provide a direct route to synthesizing complex nucleoside analogues where the furanose ring is replaced by the cyclobutane core.

  • Ligands for Metal-Based Therapeutics: As demonstrated in the synthesis of novel platinum(II) complexes, benzyloxy-substituted cyclobutane derivatives can be elaborated into ligands for metal-based anticancer agents.[7] The benzyloxy group itself can be functionalized to create dual-action drugs that, upon hydrolysis in a cell, release a secondary therapeutic agent.[7]

Conclusion

cis-2-(Benzyloxy)cyclobutanol is more than just a simple chemical reagent; it is a strategically designed building block that offers a powerful combination of stereochemical control, conformational rigidity, and orthogonal reactivity. Its puckered, strained-ring system provides a unique three-dimensional scaffold that is increasingly sought after in medicinal chemistry. By understanding its synthesis, spectroscopic properties, and key chemical transformations—namely the oxidation of its alcohol, the deprotection of its ether, and the potential for ring-opening—researchers can unlock its full potential. For scientists and professionals in drug development, cis-2-(benzyloxy)cyclobutanol represents a versatile platform for the rational design and synthesis of the next generation of complex, high-impact therapeutic agents.

References

  • Radboud Repository. (n.d.). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions.
  • Google Patents. (n.d.). CN103242152A - Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone.
  • PubChem. (n.d.). cis-2-(Benzyloxy)cyclobutanol.
  • ChemRxiv. (n.d.). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes.
  • LookChem. (n.d.). Cas 81028-03-7, CIS-4-BENZYLOXY-2-BUTEN-1-OL.
  • MDPI. (2023). Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II).
  • ResearchGate. (n.d.). Acid-Catalyzed Reaction of 2-Hydroxycyclobutanone with Benzylic Alcohols.
  • PubChem. (n.d.). cis-2-(Benzyloxy)cyclobutanol.
  • PubChem. (n.d.). cis-3-(2-Benzyloxyphenyl)cyclobutanol.
  • PubChem. (n.d.). cis-2-(Dibenzylamino)cyclobutanol.
  • Master Organic Chemistry. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane.
  • MDPI. (2023). Cis-(3-benzyloxy-1,1-cyclobutanedicarboxylato κ 2 O,O′)bis(1-methyl-1H-pyrazole)platinum(II).
  • Thermo Fisher Scientific. (n.d.). cis-3-(Benzyloxymethyl)cyclobutanol, 97%.
  • Chemistry LibreTexts. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes.
  • Key Organics. (n.d.). cis-2-(benzyloxy)cyclobutanol.
  • OpenStax. (2023). 4.3 Stability of Cycloalkanes: Ring Strain.

Sources

Exploratory

Thermodynamic & Kinetic Stability Profile: Benzyloxy-Substituted Cyclobutanols

Topic: Thermodynamic Stability of Benzyloxy-Substituted Cyclobutanols Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist Executive Summary In the landscape of small-r...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic Stability of Benzyloxy-Substituted Cyclobutanols Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

In the landscape of small-ring scaffolds, benzyloxy-substituted cyclobutanols represent a "deceptive" structural motif. While they offer high Fsp³ character and unique vector positioning for drug discovery, they are thermodynamically high-energy entities. Their stability is a delicate balance between conformational preferences (governed by ring puckering and intramolecular hydrogen bonding) and chemical reactivity (driven by the release of ~26 kcal/mol of ring strain).

This guide dissects the thermodynamic landscape of these molecules, distinguishing between their isomeric stability (cis vs. trans equilibration) and their skeletal integrity (resistance to ring expansion or fragmentation).

Structural Dynamics & Thermodynamics

The Puckered Ring & Substituent Positioning

Unlike cyclopropane (planar) or cyclopentane (envelope), cyclobutane adopts a puckered "butterfly" conformation to relieve torsional strain caused by eclipsing hydrogens. This puckering creates a dihedral angle of approximately 25–30°, resulting in distinct pseudo-equatorial and pseudo-axial positions.

  • Thermodynamic Driver: Substituents on the cyclobutane ring preferentially adopt the pseudo-equatorial position to minimize 1,3-transannular repulsive interactions (analogous to 1,3-diaxial strain in cyclohexane, though less severe).

  • The Benzyloxy (BnO) Effect: The benzyloxy group is sterically demanding. In a thermodynamic equilibrium, it will strongly bias the ring conformation to place the -OBn group pseudo-equatorial.

Cis vs. Trans Stability: The H-Bonding Override

For 1,2-disubstituted cyclobutanols, standard steric arguments usually favor the trans isomer to minimize gauche interactions. However, the presence of the hydroxyl (-OH) and benzyloxy (-OBn) groups introduces a competing thermodynamic force: Intramolecular Hydrogen Bonding .

IsomerConformationDominant ForceRelative Stability (Non-polar Solvent)
Trans-1,2 Pseudo-diequatorial (ideal) or DiaxialSteric RepulsionStable (Sterically favored in polar solvents)
Cis-1,2 Pseudo-axial/equatorialIntramolecular H-Bond Favored (In non-polar media like CDCl₃)

Critical Insight: In non-polar environments (common in early-stage synthesis or storage), the cis-isomer is often thermodynamically stabilized by an intramolecular H-bond between the hydroxyl proton and the ether oxygen of the benzyloxy group (5-membered ring chelate). In hydrogen-bond disrupting solvents (DMSO, MeOH), the equilibrium shifts back toward the sterically less congested trans-isomer.

Chemical Stability & Decomposition Pathways

While isomeric stability deals with shape, chemical stability deals with survival. Benzyloxy-cyclobutanols are "spring-loaded" electrophiles. The release of ring strain provides a massive thermodynamic driving force for rearrangement.

The Semipinacol Rearrangement (Ring Expansion)

The most critical instability vector is acid-catalyzed ring expansion. Upon protonation of the hydroxyl group, the molecule undergoes a 1,2-migration of the ring carbon (C-C bond) to generate a stable cyclopentanone derivative.

  • Trigger: Brønsted acids (HCl, H₂SO₄) or Lewis acids (BF₃·OEt₂, TiCl₄).

  • Mechanism: The benzyloxy group can assist or hinder this depending on its position. If the migration generates a carbocation stabilized by the ether oxygen (oxocarbenium character), the rate is accelerated.

Retro-Aldol Fragmentation

Under basic conditions or thermal stress, cyclobutanols can undergo ring opening via a retro-aldol type mechanism, especially if the benzyloxy group is positioned to stabilize the resulting negative charge or radical intermediate.

Visualization of Instability Pathways

The following diagram illustrates the divergent pathways dictated by reaction conditions.

StabilityPathways Cyclobutanol Benzyloxy-Cyclobutanol (High Strain ~26 kcal/mol) Cation Carbocation Intermediate Cyclobutanol->Cation H+ / Lewis Acid (-H2O) Acyclic Acyclic Ketone/Aldehyde (Fragmentation) Cyclobutanol->Acyclic Base / Heat (Retro-Aldol) Cyclopentanone Cyclopentanone (Ring Expansion) Cation->Cyclopentanone 1,2-Alkyl Shift (Strain Release)

Figure 1: Divergent decomposition pathways. Acidic conditions favor ring expansion (green), while basic/thermal stress favors fragmentation (red).

Experimental Protocols: Stability Profiling

To validate the stability of a specific benzyloxy-cyclobutanol scaffold, the following self-validating protocols are recommended.

Protocol A: Acid-Catalyzed Kinetic Stability Assay

Purpose: Determine the half-life (


) of the scaffold under acidic conditions relevant to subsequent synthetic steps (e.g., glycosylation or deprotection).
  • Preparation: Dissolve 10 mg of the benzyloxy-cyclobutanol in 0.6 mL of CDCl₃ (neutralized over basic alumina to remove trace HCl).

  • Baseline: Acquire a T=0 ¹H NMR spectrum.

  • Initiation: Add 1.0 equivalent of Trifluoroacetic Acid (TFA) or 10 mol% p-TsOH.

  • Monitoring: Acquire ¹H NMR spectra at 5 min, 30 min, 1 h, and 4 h.

  • Analysis: Monitor the disappearance of the cyclobutyl methine proton (typically

    
     3.8–4.5 ppm) and the appearance of cyclopentanone signals.
    
  • Interpretation: Rapid conversion (<30 min) indicates the scaffold requires protection of the alcohol as an ester or silyl ether to prevent rearrangement.

Protocol B: Thermal Isomerization Study (Cis/Trans)

Purpose: Establish the thermodynamic equilibrium ratio.

  • Preparation: Dissolve 10 mg of the pure isomer (cis or trans) in 0.6 mL of Toluene-

    
    .
    
  • Stress: Heat the sample to 80°C in the NMR probe.

  • Equilibration: Monitor the ratio of isomers until constant.

  • Calculation: Use the Boltzmann distribution equation

    
     to calculate the energy difference.
    
    • Note: If decomposition occurs before equilibration, the molecule is kinetically unstable at thermal limits.

Synthetic Implications & Handling

  • Storage: Store benzyloxy-cyclobutanols at -20°C under argon. Avoid storing in acidic solvents (e.g., unneutralized CDCl₃).

  • Deprotection: Removal of the benzyl group (hydrogenolysis, H₂/Pd-C) must be monitored carefully. The cyclobutane ring is generally stable to hydrogenation, but prolonged exposure to active catalyst surfaces can induce ring opening.

  • Oxidation: Swern or Dess-Martin oxidations to the corresponding cyclobutanone are generally safe, but avoid Jones reagent (highly acidic).

References

  • Conformational Analysis of Cyclobutanes

    • Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons. Angewandte Chemie International Edition, 25(4), 312-322. Link

  • Ring Expansion Mechanisms

    • Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions.[1] Cyclobutane derivatives as intermediates. Journal of the American Chemical Society, 95(16), 5311-5321. Link

  • Wittig Rearrangement of Benzyl Ethers

    • Tomooka, K., Yamamoto, H., & Nakai, T. (1997). Recent developments in the [1, 2]-Wittig rearrangement. Journal of the American Chemical Society, 119(24), 5612-5620. Link

  • Specific Stability of 2-Substituted Cyclobutanols

    • Wiberg, K. B., & Rush, D. J. (2008). Conformational stability of cyclobutanol. The Journal of Physical Chemistry A, 112(46), 11709-11716. Link

  • Semipinacol Rearrangement Overview

    • Song, Z. L., Fan, C. A., & Tu, Y. Q. (2011). Semipinacol rearrangement in natural product synthesis. Chemical Reviews, 111(11), 7523-7556. Link

Sources

Foundational

Role of cis-2-(Benzyloxy)cyclobutanol as a chiral building block

The Role of cis-2-(Benzyloxy)cyclobutanol as a Chiral Building Block Executive Summary cis-2-(Benzyloxy)cyclobutanol is a specialized chiral scaffold increasingly utilized in the synthesis of carbocyclic nucleosides and...

Author: BenchChem Technical Support Team. Date: February 2026

The Role of cis-2-(Benzyloxy)cyclobutanol as a Chiral Building Block

Executive Summary cis-2-(Benzyloxy)cyclobutanol is a specialized chiral scaffold increasingly utilized in the synthesis of carbocyclic nucleosides and conformationally restricted kinase inhibitors. Its value lies in the cyclobutane ring’s ability to "lock" pharmacophores into bioactive conformations—mimicking the ribose ring of nucleosides while offering enhanced metabolic stability against phosphorylases. This guide details its synthesis, enzymatic resolution, and application in high-value medicinal chemistry workflows.

Chemical Profile & Stereochemical Significance[1][2][3]

The cyclobutane ring exists in a puckered conformation to relieve torsional strain. In cis-2-(benzyloxy)cyclobutanol, the hydroxyl and benzyloxy groups occupy a cis relationship, mimicking the relative stereochemistry of the 2'- and 3'-positions in ribose or the 1,2-relationship in other bioactive carbocycles.

PropertySpecification
IUPAC Name (1S,2R)-2-(Benzyloxy)cyclobutan-1-ol (and enantiomer)
CAS Number 1354406-53-3 (racemic cis), 55266424 (generic)
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Key Functionality Secondary alcohol (nucleophile/electrophile precursor), Benzyl ether (protected alcohol)
Chirality Two chiral centers; cis-diastereomer is the primary target for nucleoside mimics.[1]

Synthesis & Scalability: The Route to Enantiopurity

The industrial preparation of cis-2-(benzyloxy)cyclobutanol typically follows a "Resolution-Enabled" pathway. Direct asymmetric synthesis is possible but less cost-effective than the resolution of the racemic alcohol derived from cyclobutanone.

A. Synthesis of the Racemic Scaffold

The synthesis begins with the generation of the cyclobutane core, often via the oxidation of cyclobutene or functionalization of cyclobutanone.

  • Epoxidation & Ring Opening: Cyclobutene is epoxidized (mCPBA) to 1,2-epoxycyclobutane. Acid-catalyzed ring opening with benzyl alcohol yields trans-2-(benzyloxy)cyclobutanol.

  • Inversion to cis: The trans-alcohol is oxidized (Swern or Dess-Martin) to 2-(benzyloxy)cyclobutanone .

  • Stereoselective Reduction: Reduction of the ketone with a bulky hydride (e.g., L-Selectride) favors the cis-isomer. The hydride attacks from the less hindered face (anti to the benzyloxy group), pushing the forming hydroxyl group into a cis relationship with the benzyloxy group.

B. Enzymatic Kinetic Resolution (The Chiral Step)

To obtain the single enantiomer required for drug development (e.g., the (1S,2R) isomer), enzymatic kinetic resolution using Candida antarctica Lipase B (CAL-B) is the industry standard.

  • Mechanism: CAL-B selectively acetylates one enantiomer of the racemic alcohol using vinyl acetate as the acyl donor.

  • Outcome: A mixture of the unreacted alcohol (e.g., (1S,2R)) and the acetylated ester (e.g., (1R,2S)-acetate), which are easily separated by column chromatography.

SynthesisWorkflow cluster_0 Phase 1: Racemic Synthesis cluster_1 Phase 2: Enzymatic Resolution Cyclobutene Cyclobutene Epoxide 1,2-Epoxycyclobutane Cyclobutene->Epoxide mCPBA TransAlc trans-2-(BnO)cyclobutanol Epoxide->TransAlc BnOH, H+ Ketone 2-(BnO)cyclobutanone TransAlc->Ketone Swern Ox. CisAlc rac-cis-2-(BnO)cyclobutanol Ketone->CisAlc L-Selectride (Stereoselective Red.) Enzyme CAL-B Lipase Vinyl Acetate CisAlc->Enzyme PureAlc (1S,2R)-Alcohol (Target Scaffold) Enzyme->PureAlc Unreacted Ester (1R,2S)-Acetate (Byproduct) Enzyme->Ester Acetylated

Caption: Workflow for the synthesis of enantiopure cis-2-(benzyloxy)cyclobutanol via stereoselective reduction and enzymatic resolution.

Applications in Drug Discovery

A. Carbocyclic Nucleosides (Antivirals)

The cis-2-(benzyloxy)cyclobutanol scaffold is a direct precursor to carbocyclic nucleosides, where the oxygen of the furanose ring is replaced by a methylene group. This modification increases stability against cleavage by nucleoside phosphorylases.

  • Mechanism of Incorporation: The hydroxyl group is converted to a leaving group (Mesylate/Tosylate). The nucleobase (Adenine, Guanine, Thymine) is introduced via N-alkylation. The benzyloxy group serves as a protected hydroxyl, mimicking the 2'-OH or 3'-OH of the sugar.

  • Target Classes: HIV reverse transcriptase inhibitors, Hepatitis B polymerase inhibitors (analogous to Entecavir or Lobucavir structures).

B. Kinase Inhibitors (Conformational Locking)

In kinase inhibitor design (e.g., targeting KIT or PDGFR), the cyclobutane ring serves as a rigid linker.

  • Role: It orients the "warhead" (e.g., a pyrimidine or pyrazole) relative to the solubilizing tail.

  • Advantage: The cis-geometry forces a "bent" conformation that can improve selectivity for the ATP-binding pocket compared to flexible alkyl chains.

Applications cluster_Nucleoside Carbocyclic Nucleosides cluster_Kinase Kinase Inhibitors Scaffold cis-2-(Benzyloxy)cyclobutanol Mesylate 1-Mesylate Intermediate Scaffold->Mesylate MsCl, Et3N Linker Rigid Linker Synthesis Scaffold->Linker FGI Nucleoside Carbocyclic Nucleoside (e.g., Oxetanocin analogs) Mesylate->Nucleoside Nucleobase (N-alkylation) Inhibitor KIT/PDGFR Inhibitor (Locked Conformation) Linker->Inhibitor Coupling

Caption: Divergent application pathways for the cis-2-(benzyloxy)cyclobutanol scaffold in antiviral and oncology research.

Technical Protocols

Protocol 1: Enzymatic Resolution (Self-Validating System)

This protocol isolates the (1S,2R)-enantiomer from the racemic cis-alcohol.

  • Preparation: Dissolve rac-cis-2-(benzyloxy)cyclobutanol (1.0 equiv) in dry MTBE (Methyl tert-butyl ether) or Toluene (0.1 M concentration).

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435, 20-50% w/w relative to substrate).

  • Acyl Donor: Add Vinyl Acetate (2.0 - 5.0 equiv).

  • Incubation: Shake at 30°C and 200 rpm. Monitor conversion by GC or Chiral HPLC.

    • Checkpoint: The reaction typically stops at 50% conversion (kinetic resolution).

  • Workup: Filter off the enzyme (can be recycled). Concentrate the filtrate.

  • Purification: Separate the unreacted alcohol (Enantiomer A) from the acetate ester (Enantiomer B) via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Validation: Determine enantiomeric excess (ee) using a Chiralcel OD-H or AD-H column. Target ee > 98%.

Protocol 2: Mesylation for Nucleophilic Substitution

Essential for converting the scaffold into a nucleoside precursor.

  • Setup: Dissolve cis-2-(benzyloxy)cyclobutanol (1.0 equiv) in anhydrous DCM under Nitrogen at 0°C.

  • Reagents: Add Triethylamine (3.0 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl) (1.5 equiv).

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Pour into ice-cold saturated NaHCO₃.

  • Extraction: Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Stability Note: The resulting mesylate is reactive. Use immediately for the N-alkylation step (reaction with nucleobase/Cs₂CO₃ in DMF) to avoid decomposition.

References

  • Title: Pyrrolotriazine derivatives for treating KIT- and PDGFRA-mediated diseases (Patent WO2020210293A1).
  • Enzymatic Resolution Methodologies

    • Title: Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols.
    • Source: Journal of the Brazilian Chemical Society (2021).
    • Context: Validates the use of CAL-B for resolving sterically constrained cyclic alcohols.
    • URL:[Link]

  • Carbocyclic Nucleoside Context

    • Title: Recent progress for the synthesis of selected carbocyclic nucleosides.[2][3]

    • Source: Current Organic Synthesis (2011).
    • Context: Reviews the utility of carbocyclic scaffolds (like cyclobutanes) in antiviral drug design.
    • URL:[Link]

Sources

Exploratory

Technical Guide: Reactivity Profile of the Hydroxyl Group in Benzyloxy Cyclobutanols

The following technical guide details the reactivity profile of the hydroxyl group in benzyloxy cyclobutanols. It is structured to serve researchers and drug development professionals, focusing on the unique interplay be...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of the hydroxyl group in benzyloxy cyclobutanols. It is structured to serve researchers and drug development professionals, focusing on the unique interplay between ring strain, stereochemistry, and functional group behavior.

Executive Summary

Cyclobutanols represent a class of high-energy scaffolds (~26 kcal/mol ring strain) increasingly utilized in drug discovery to access novel sp3-rich chemical space. When functionalized with a benzyloxy (OBn) group, these molecules serve as versatile synthons. The hydroxyl group in benzyloxy cyclobutanols is not merely a passive alcohol; it acts as a "trigger" for strain-release pathways.

This guide analyzes the reactivity of this hydroxyl group through three primary lenses: Ring Expansion (Semipinacol) , C-C Bond Activation (Ring Opening) , and Stereochemical Gating . We demonstrate that the reactivity is governed by the relative stereochemistry (cis/trans) of the hydroxyl and benzyloxy groups, a critical factor often overlooked in standard protocols.

Structural & Electronic Context

The reactivity of the hydroxyl group is dictated by two competing forces:

  • Ring Strain Release: The cyclobutane ring seeks to relieve torsional and angle strain, making the C-C bonds adjacent to the hydroxyl group labile.

  • Inductive & Steric Effects of the OBn Group:

    • Electronic: The electronegative oxygen of the benzyloxy group (typically at C3) exerts a through-bond inductive effect, destabilizing carbocation formation at C1 unless remote participation occurs.

    • Stereochemical: The bulky OBn group dictates the trajectory of incoming electrophiles and the conformational lock required for metal-catalyzed activation.

The Cis/Trans Divergence

In 3-benzyloxycyclobutanols, the relative orientation of the -OH and -OBn groups is the primary determinant of reaction success.

  • Trans-isomer: The hydroxyl group is pseudo-equatorial (in a puckered conformation), often more accessible for functionalization but less reactive toward specific metal-catalyzed insertions due to steric clashing of the OBn group with the catalyst face.

  • Cis-isomer: Often exhibits higher reactivity in directed C-C activation sequences due to favorable pre-organization.

Core Reactivity Pathways

Pathway A: Acid-Catalyzed Ring Expansion (Semipinacol Rearrangement)

The most distinct reactivity of the cyclobutanol hydroxyl group is its propensity to drive ring expansion. Under acidic conditions (Lewis or Brønsted), the hydroxyl group acts as a pivot.

  • Mechanism: Protonation of the hydroxyl group is followed by C-C bond migration rather than direct elimination. The strain energy of the four-membered ring lowers the activation barrier for the 1,2-alkyl shift, expanding the ring to a cyclopentanone derivative.

  • Role of OBn: If the benzyloxy group is vicinal (C2), it can participate in the rearrangement (semipinacol) to dictate regioselectivity. If distal (C3), it primarily influences the migratory aptitude of the C-C bonds via inductive effects.

Pathway B: Metal-Catalyzed C-C Bond Cleavage (Ring Opening)

Recent advances (e.g., Iridium catalysis) utilize the hydroxyl group as a docking site to break the cyclobutane ring, converting the cyclic alcohol into a linear ketone. This is a "hidden" reactivity of the OH group—it directs the metal insertion.

  • Protocol Insight: The reaction typically proceeds via an Ir(III)-hydride intermediate.[1] The metal inserts into the C-C bond adjacent to the alcohol (beta-carbon elimination).

  • Critical Parameter: The trans-3-benzyloxycyclobutanol derivatives often show superior enantioselectivity in desymmetrization reactions compared to cis isomers, as the OBn group directs the facial selectivity of the catalyst.

Pathway C: Oxidative Functionalization

While standard oxidation (Swern, DMP) yields the corresponding cyclobutanone, the presence of the OBn group allows for diastereoselective nucleophilic additions back into the ketone.

  • Note: Avoid harsh acidic oxidants (Jones reagent) as they will trigger Pathway A (rearrangement) before oxidation is complete.

Experimental Protocols

Protocol 1: Iridium-Catalyzed Ring Opening to Linear Ketones

Target: Conversion of 3-benzyloxycyclobutanol to chiral acyclic ketones.

Reagents:

  • Substrate: 3-Benzyloxycyclobutanol (0.1 M in Toluene)

  • Catalyst: [Ir(COD)Cl]₂ (2-4 mol%)[1]

  • Ligand: (S)-DTBM-SegPhos (6-12 mol%)

  • Temperature: 85–110 °C[1]

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox, mix [Ir(COD)Cl]₂ and (S)-DTBM-SegPhos in dry toluene. Stir at RT for 30 mins to generate the active chiral complex.

  • Substrate Addition: Add the benzyloxy cyclobutanol substrate. Seal the reaction vessel (pressure tube recommended).

  • Thermal Activation: Heat to 100 °C. The solution typically shifts from yellow/orange to dark red, indicating active C-C bond insertion.

  • Monitoring: Monitor by TLC. Disappearance of the polar alcohol spot and appearance of a less polar ketone spot.

  • Quench: Cool to RT. Add a scavenger (e.g., QuadraSil AP) if metal removal is required for biological assay. Filter and concentrate.

Self-Validating Check:

  • Success Indicator:1H NMR should show the loss of the cyclobutane multiplet (~4.0-4.5 ppm) and the appearance of a methyl ketone singlet (~2.1 ppm) or specific methylene signals of the linear chain.

Protocol 2: Semipinacol Ring Expansion

Target: Synthesis of Cyclopentanones.

Reagents:

  • Substrate: 1-(1-alkynyl)-cyclobutanol derivative

  • Catalyst: Cationic Gold(I) or Brønsted Acid (e.g., TfOH)

  • Solvent: DCM or DCE (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate in anhydrous DCM (0.1 M) at -78 °C.

  • Acid Addition: Add TfOH (1.1 equiv) dropwise. Note: Low temperature is crucial to prevent polymerization.

  • Rearrangement: Allow to warm slowly to 0 °C. The ring strain drives the migration of the cyclobutane C-C bond to the activated alkyne/cation center.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

Mechanistic Visualization

Diagram 1: Iridium-Catalyzed C-C Activation Pathway

This diagram illustrates the mechanism where the hydroxyl group directs the Iridium catalyst, leading to ring opening—a pathway distinct from standard alcohol chemistry.

Ir_Catalysis Figure 1: Mechanism of Ir-Catalyzed C-C Bond Activation Directed by Hydroxyl Group Substrate Benzyloxy Cyclobutanol Coordination O-H...Ir Coordination Substrate->Coordination Ligand exchange OxAdd O-H Oxidative Addition Coordination->OxAdd Ir(I) to Ir(III)-H BetaElim Beta-Carbon Elimination (Ring Opening) OxAdd->BetaElim Strain Release RedElim Reductive Elimination BetaElim->RedElim C-H Formation Product Acyclic Ketone RedElim->Product Catalyst Regens

Diagram 2: Divergent Reactivity Landscape

A decision tree for researchers to select the correct reagent system based on the desired outcome for the hydroxyl group.

Reactivity_Profile Start Benzyloxy Cyclobutanol (Hydroxyl Reactivity) Path1 Oxidation (Swern/DMP) Start->Path1 Reagent Control Path2 Acid Catalysis (TfOH/Lewis Acid) Start->Path2 Strain Release Path3 Transition Metal (Ir/Rh Catalysis) Start->Path3 C-C Activation Prod1 Cyclobutanone (Ring Intact) Path1->Prod1 Prod2 Cyclopentanone (Ring Expansion) Path2->Prod2 1,2-Shift Prod3 Linear Ketone (Ring Opening) Path3->Prod3 Beta-Elimination

Quantitative Data Summary

The following table summarizes the reactivity trends of 3-benzyloxycyclobutanols under varying conditions, highlighting the impact of the OBn protecting group.

Reaction TypeReagent SystemMajor ProductRole of OH GroupRole of OBn Group
Oxidation DMP or SwernCyclobutanoneSubstrate for oxidationStereodirecting group (prevents over-oxidation)
Ring Expansion TfOH / Au(I)CyclopentanoneInitiator (Protonation/Leaving Group)Inductive destabilization (slows migration if proximal)
C-C Activation [Ir(COD)Cl]₂ / LigandLinear KetoneDirecting group (Anchors Catalyst)Critical: Trans-OBn confers high enantioselectivity; Cis-OBn reduces rate.
Substitution DAST / SOCl₂Cyclobutyl HalideLeaving groupSteric hindrance; risk of rearrangement to cyclopropylcarbinyl systems.

References

  • Enantioselective Cleavage of Cyclobutanols Through Ir-Catalyzed C-C Bond Activation. Source: National Institutes of Health (NIH) / Wiley URL:[Link]

  • Semipinacol Rearrangement in Natural Product Synthesis. Source: Chemical Reviews / PMC URL:[Link]

  • Rh-catalyzed reagent-free ring expansion of cyclobutenones. Source: Chemical Science (RSC) URL:[Link]

  • Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Source: Master Organic Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of cis-2-(Benzyloxy)cyclobutanol

Executive Summary & Strategic Rationale The cyclobutane ring system is an increasingly privileged scaffold in medicinal chemistry, offering a rigid vector for substituent display that is distinct from cyclopropyl or cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The cyclobutane ring system is an increasingly privileged scaffold in medicinal chemistry, offering a rigid vector for substituent display that is distinct from cyclopropyl or cyclopentyl analogs. Specifically, cis-2-(benzyloxy)cyclobutanol serves as a critical intermediate for the synthesis of carbocyclic nucleosides (e.g., Lobucavir analogs), glycosidase inhibitors, and conformationally restricted amino acid isosteres.

The Scalability Challenge

Commercial availability of 1,2-functionalized cyclobutanes is limited and often cost-prohibitive. Common laboratory methods—such as the photochemical [2+2] cycloaddition or ring expansion of cyclopropylmethanol (Tiffeneau-Demjanov)—suffer from poor stereocontrol, difficult scalability (photochemistry), or hazardous reagents (diazomethane).

The Solution: The Acyloin-Stannylene Protocol

This guide details a robust, scalable route rooted in the Rühlmann modification of the Acyloin Condensation . This pathway utilizes inexpensive diethyl succinate to construct the ring, followed by a stereoselective reduction and a directed mono-alkylation via organotin chemistry.

Key Advantages:

  • Cost Efficiency: Starts from diethyl succinate (<$20/kg).

  • Stereocontrol: Thermodynamic and kinetic factors favor the cis-diol configuration during reduction.

  • Regioselectivity: The stannylene acetal step guarantees mono-benzylation, avoiding statistical mixtures common in Williamson ether syntheses.

Reaction Pathway & Mechanism

The synthesis is divided into three critical stages: Ring Construction, Stereoselective Reduction, and Directed Desymmetrization.

G Start Diethyl Succinate Inter1 1,2-Bis(TMS-oxy) cyclobutene Start->Inter1 Na, TMSCl Toluene, Reflux (Rühlmann Acyloin) Inter2 cis-1,2-Cyclobutanediol Inter1->Inter2 1. H3O+ (Hydrolysis) 2. NaBH4, MeOH (Stereoselective Red.) Inter3 Stannylene Acetal Intermediate Inter2->Inter3 Bu2SnO PhMe, -H2O Target cis-2-(Benzyloxy) cyclobutanol Inter3->Target BnBr, CsF DMF, Heat

Figure 1: Strategic workflow for the synthesis of cis-2-(benzyloxy)cyclobutanol. The route prioritizes the formation of the cis-diol followed by directed mono-alkylation.

Detailed Experimental Protocols

Stage 1: Ring Construction (The Rühlmann-Acyloin Condensation)

The classic Acyloin condensation often fails for four-membered rings due to Dieckmann condensation side reactions. The addition of Trimethylsilyl Chloride (TMSCl) traps the enediolate intermediate, driving the reaction forward.

Reagents:

  • Diethyl succinate (1.0 equiv)

  • Sodium metal (4.4 equiv)

  • Trimethylsilyl chloride (4.4 equiv)

  • Toluene (Anhydrous)

Protocol:

  • Setup: Flame-dry a 3-neck RBF equipped with a mechanical stirrer, reflux condenser, and addition funnel. Maintain a strict N2 atmosphere.

  • Dispersion: Add anhydrous Toluene and Sodium metal. Heat to reflux and stir vigorously to create a fine sodium sand. Cool to room temperature.

  • Addition: Add TMSCl to the sodium dispersion.

  • Reaction: Add Diethyl succinate dropwise over 2–4 hours. Critical: The reaction is highly exothermic.[1] Control the rate to maintain a gentle reflux.

  • Workup: Filter the mixture under N2 to remove NaCl and unreacted Sodium. Concentrate the filtrate in vacuo to obtain 1,2-bis(trimethylsilyloxy)cyclobutene .

  • Purification: Distillation under reduced pressure (approx. 60-65°C at 10 mmHg).

Expert Insight: Do not attempt aqueous workup at this stage. The bis-silyl ether is moisture sensitive but stable enough for distillation. This intermediate is the "masked" form of 1,2-cyclobutanedione.

Stage 2: Hydrolysis and Stereoselective Reduction

Direct hydrolysis yields 2-hydroxycyclobutanone (acyloin), which can dimerize. We perform an acid-catalyzed hydrolysis followed immediately by reduction to lock in the cis-diol.

Reagents:

  • 1,2-Bis(trimethylsilyloxy)cyclobutene

  • HCl (1M)

  • Sodium Borohydride (NaBH4)

  • Methanol

Protocol:

  • Hydrolysis: Dissolve the silyl ether in THF. Add 1M HCl (cat.) and stir for 30 mins at 0°C. The solution turns yellow, indicating the formation of 1,2-cyclobutanedione/acyloin equilibrium.

  • Reduction: Dilute with Methanol. Cool to -10°C.

  • Hydride Addition: Add NaBH4 (2.5 equiv) portion-wise. Caution: Hydrogen gas evolution.

  • Mechanism of Stereocontrol: The cyclobutane ring is puckered (butterfly conformation). The hydride attacks the ketone from the less hindered convex face (exo attack), forcing the hydroxyl groups into the cis (endo) relationship.

  • Workup: Quench with saturated NH4Cl. Extract continuously with Ethyl Acetate (the diol is water-soluble).

  • Product: cis-1,2-Cyclobutanediol is obtained as a white solid/oil.

Stage 3: Directed Mono-Benzylation (The Tin Method)

Standard alkylation (NaH/BnBr) of a cis-diol yields a statistical mixture: 10% starting material, 45% mono-benzyl, 45% di-benzyl. Using Dibutyltin oxide creates a covalent stannylene acetal, which activates the oxygen atoms for nucleophilic attack.

Reagents:

  • cis-1,2-Cyclobutanediol (1.0 equiv)

  • Dibutyltin oxide (Bu2SnO) (1.0 equiv)

  • Benzyl Bromide (BnBr) (1.1 equiv)

  • Cesium Fluoride (CsF) (1.1 equiv) - Accelerator

  • Toluene & DMF

Protocol:

  • Acetal Formation: In a RBF equipped with a Dean-Stark trap, suspend the diol and Bu2SnO in Toluene. Reflux for 3–4 hours until water collection ceases. The solution will become homogeneous.

  • Solvent Swap: Concentrate the toluene to dryness. Redissolve the stannylene acetal residue in anhydrous DMF.

  • Alkylation: Add CsF and Benzyl Bromide. Stir at 60°C for 4–6 hours.

    • Note: CsF activates the tin-oxygen bond, making the oxygen more nucleophilic.

  • Workup: Dilute with Et2O and wash with 1M KF (aqueous) or 10% tartaric acid. This step is crucial to remove organotin byproducts as insoluble solids.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Yield Expectation: 75–85% Mono-benzylated product.

Quantitative Data & Process Parameters

ParameterStage 1 (Ring Construction)Stage 2 (Reduction)Stage 3 (Alkylation)
Limiting Reagent Diethyl SuccinateBis-TMS Ethercis-1,2-Cyclobutanediol
Temperature 110°C (Reflux)-10°C to RT110°C (Step A) / 60°C (Step B)
Time 4 hrs addition + 2 hrs reflux2 hrs4 hrs (Dean-Stark) + 6 hrs
Critical Hazard Sodium metal, ExothermH2 EvolutionOrganotin toxicity
Typical Yield 65-75%80-90%75-85%
Stereoselectivity N/A>10:1 (cis:trans)N/A (Retains cis)

Quality Control & Validation

Stereochemical Assignment (NMR)

Distinguishing cis from trans isomers in cyclobutanes can be non-trivial due to ring puckering.

  • 1H NMR (CDCl3):

    • cis-Isomer (Target): The carbinol protons (H-1 and H-2) typically appear as multiplets. In cis-1,2-disubstituted cyclobutanes, the vicinal coupling constant (

      
      ) is generally larger (6–9 Hz)  compared to the trans isomer, or distinct NOE correlations are observed between H-1 and H-2.
      
    • NOE Experiment: Irradiate the H-1 proton signal.

      • Positive NOE at H-2 confirms the cis relationship.

      • Absence of NOE suggests trans .

Impurity Profile
  • Di-benzylated byproduct: Less polar than the target. Easily removed via chromatography.

  • Residual Tin: If used for biological assays, the final product must be tested for Sn content (ICP-MS). A final wash with aqueous KF is mandatory to precipitate Bu2SnF2.

References

  • The Rühlmann-Acyloin Condensation: Bloomfield, J. J., & Nelke, J. M. (1976). Acyloin condensation in which chlorotrimethylsilane is used as a trapping agent: 1,2-Bis(trimethylsilyloxy)cyclobutene. Organic Syntheses, 57, 1.

  • Stereoselective Reduction of Cyclobutanedione: Bloomfield, J. J., et al. (1968). The Acyloin Condensation. Cyclobutane-1,2-dione. Journal of Organic Chemistry, 33(8), 3042–3045.

  • Tin-Mediated Mono-alkylation of Diols: David, S., & Hanessian, S. (1985). Regioselective manipulation of hydroxyl groups via organotin derivatives. Tetrahedron, 41(4), 643-663.

  • Application in Nucleoside Synthesis (Contextual): Ichikawa, Y., et al. (1989). Synthesis of carbocyclic nucleosides via organotin intermediates. Journal of the Chemical Society, Perkin Transactions 1, 1109-1116.

Sources

Application

Application Notes and Protocols for the Enantioselective Preparation of cis-2-(Benzyloxy)cyclobutanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Cyclobutane Scaffolds Chiral cyclobutane derivatives are privileged structural motifs in medicinal chemistry and se...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Cyclobutane Scaffolds

Chiral cyclobutane derivatives are privileged structural motifs in medicinal chemistry and serve as versatile building blocks in organic synthesis.[1][2] Their conformational constraints and three-dimensional diversity make them valuable components in the design of novel therapeutics and complex natural products. Specifically, enantiomerically pure cis-2-(benzyloxy)cyclobutanol is a key intermediate, offering two distinct functional handles—a hydroxyl group for further elaboration and a protected ether linkage—positioned with a defined stereochemical relationship. This guide provides detailed, field-proven protocols for the enantioselective synthesis of this valuable synthon, focusing on two robust and complementary strategies: catalytic asymmetric reduction and enzymatic kinetic resolution.

Overall Synthetic Strategy

The preparation of enantiopure cis-2-(benzyloxy)cyclobutanol begins with the synthesis of the prochiral precursor, 2-(benzyloxy)cyclobutanone. From this key intermediate, two distinct enantioselective pathways can be pursued to obtain the target chiral alcohol.

G cluster_0 Part 1: Precursor Synthesis cluster_2 Products Precursor Starting Materials (e.g., 2-Hydroxycyclobutanone & Benzyl Alcohol) Ketone Prochiral Ketone: 2-(Benzyloxy)cyclobutanone Precursor->Ketone  Acid-catalyzed etherification [21] MethodA Method A: Asymmetric Reduction Ketone->MethodA MethodB Method B: Kinetic Resolution Ketone->MethodB Target_S (1S,2R)-cis-2- (Benzyloxy)cyclobutanol MethodA->Target_S Using (R)-CBS Catalyst Target_R (1R,2S)-cis-2- (Benzyloxy)cyclobutanol MethodA->Target_R Using (S)-CBS Catalyst MethodB->Target_S MethodB->Target_R

Figure 1: Overall workflow for the preparation of enantiopure cis-2-(benzyloxy)cyclobutanol.

Part 1: Synthesis of Prochiral 2-(Benzyloxy)cyclobutanone

Scientific Rationale: The most direct route to the required precursor involves the acid-catalyzed reaction of a commercially available starting material, 2-hydroxycyclobutanone, with a benzyl alcohol. This reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic attack by the benzyl alcohol. The choice of a non-protic solvent is crucial to favor the formation of the desired ether over competing side reactions.[3]

Protocol 1: Acid-Catalyzed Benzylation
  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere (N₂ or Ar), add 2-hydroxycyclobutanone (1.0 equiv).

  • Solvent and Reagents: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration relative to the substrate). Add the selected benzyl alcohol (1.2 equiv).

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.05 equiv).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure 2-(benzyloxy)cyclobutanone.

Part 2: Enantioselective Methodologies

With the prochiral ketone in hand, the crucial stereocenter can be introduced using one of two highly effective methods.

Method A: Catalytic Asymmetric Reduction (CBS Reduction)

Expertise & Causality: The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of asymmetric synthesis, renowned for its reliability and high enantioselectivity in reducing prochiral ketones.[4][5] The method employs a chiral oxazaborolidine catalyst which coordinates to both the borane reducing agent and the ketone substrate. This ternary complex creates a rigid, sterically defined transition state, forcing the hydride to be delivered to one specific face of the carbonyl, thus yielding one enantiomer of the alcohol preferentially.[1][6] The cis diastereomer is typically favored due to the hydride approaching from the less sterically hindered face, opposite the adjacent benzyloxy group.

G cluster_0 CBS Reduction Workflow Ketone 2-(Benzyloxy)cyclobutanone Setup Inert Atmosphere Flask Anhydrous THF Ketone->Setup Cooling Cool to -20 °C to 0 °C Setup->Cooling Catalyst Add (S)- or (R)-CBS Catalyst (5-10 mol%) Cooling->Catalyst Borane Slowly Add Borane Solution (BH₃·THF or BH₃·SMe₂) Catalyst->Borane Reaction Stir for 1-4 hours Monitor by TLC Borane->Reaction Quench Quench with Methanol Reaction->Quench Workup Aqueous Work-up & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product Enantiopure cis-Alcohol (>95% ee) Purify->Product

Figure 2: Step-by-step workflow for the CBS reduction.

Protocol 2: (S)-CBS Catalyzed Reduction to (1R,2S)-cis-2-(Benzyloxy)cyclobutanol
  • Reactor Setup: To a flame-dried, inerted flask, add a solution of 2-(benzyloxy)cyclobutanone (1.0 equiv) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

  • Catalyst Addition: Cool the solution to 0 °C. Add a solution of (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 equiv) dropwise. Stir the mixture for 15 minutes at this temperature.

  • Reducing Agent: Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.8 equiv) via syringe pump over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor its progress by TLC (typically complete within 1-3 hours).

  • Quenching: Once the starting material is consumed, slowly and carefully quench the reaction by the dropwise addition of methanol (MeOH) at 0 °C until gas evolution ceases.

  • Work-up and Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (hexane/ethyl acetate) to isolate the cis and trans diastereomers. The cis isomer is typically the major product.

ParameterConditionRationale / Note
Catalyst (S)- or (R)-CBSChoice of catalyst enantiomer determines product configuration.
Stoichiometry 5-10 mol%Catalytic amount is sufficient for high turnover.
Reducing Agent BH₃·THF or BH₃·SMe₂BH₃·SMe₂ is often preferred for its stability.
Temperature -20 °C to 0 °CLower temperatures enhance enantioselectivity.
Solvent Anhydrous THFAprotic and coordinates well with borane. Must be anhydrous.[4]
Typical Yield 85-95%Highly efficient transformation.
Typical ee >95%Excellent enantiocontrol is characteristic of this method.[1]

Table 1: Key Experimental Parameters for CBS Reduction.

Method B: Enzymatic Kinetic Resolution (EKR)

Trustworthiness & Logic: Kinetic resolution is a robust, scalable, and often highly selective method for separating enantiomers.[7][8] This protocol first involves the non-selective reduction of the ketone to produce a racemic mixture of cis-2-(benzyloxy)cyclobutanol. This racemate is then subjected to a lipase, an enzyme that selectively catalyzes the acylation of one enantiomer over the other.[9] The result is a mixture of one enantiomer of the alcohol and the acylated ester of the other enantiomer. These two compounds have significantly different polarities and can be easily separated by standard column chromatography. The maximum theoretical yield for the desired alcohol is 50%.

G cluster_0 Kinetic Resolution Principle cluster_1 Reaction Products (at ~50% conversion) Racemate Racemic cis-Alcohol (R)-Alcohol + (S)-Alcohol Enzyme Lipase + Acyl Donor Racemate->Enzyme Selective Acylation Slow Unreacted (S)-Alcohol (High ee) Enzyme->Slow Slow Reacting Fast Acylated (R)-Ester (High ee) Enzyme->Fast Fast Reacting Separation Easy Separation (Chromatography) Slow->Separation Fast->Separation

Figure 3: Principle of Lipase-Catalyzed Kinetic Resolution.

Protocol 3: Lipase-Catalyzed Acylation

Step 3.1: Preparation of Racemic cis-2-(Benzyloxy)cyclobutanol

  • Dissolve 2-(benzyloxy)cyclobutanone (1.0 equiv) in methanol at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature.

  • Stir for 1 hour, then quench with acetone and concentrate.

  • Perform an aqueous work-up with ethyl acetate. The crude product is a mixture of cis and trans diastereomers.

  • Separate the diastereomers by column chromatography to isolate pure racemic cis-2-(benzyloxy)cyclobutanol.

Step 3.2: Kinetic Resolution

  • Reactor Setup: To a flask, add racemic cis-2-(benzyloxy)cyclobutanol (1.0 equiv), an appropriate solvent (e.g., diisopropyl ether or 2-MeTHF), and the acyl donor (e.g., vinyl acetate, 1.5 equiv).[9]

  • Enzyme Addition: Add the selected lipase (e.g., Pseudomonas cepacia lipase (PSL) or Candida antarctica lipase B (CAL-B), typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the suspension at room temperature (or slightly elevated, e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by chiral HPLC or TLC. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Work-up: Upon reaching ~50% conversion, filter off the enzyme and wash it with the solvent.

  • Purification: Concentrate the filtrate and purify by flash column chromatography. The less polar ester will elute first, followed by the more polar unreacted alcohol.

Lipase SourceCommon Acyl DonorTypical SolventSelectivity (E-value)
Pseudomonas cepacia (Amano Lipase PS)Vinyl AcetateDiisopropyl EtherOften >100[7][9]
Candida antarctica B (Novozym 435)Vinyl Acetate2-MeTHF, TolueneVery High, >200
Aspergillus nigerButyric AnhydrideTolueneModerate to Good[2]

Table 2: Common Lipases for Kinetic Resolution of Alcohols.

Part 3: Purification and Quality Control

Authoritative Grounding: The successful enantioselective preparation must be validated by rigorous analytical techniques. The diastereomeric ratio (cis vs. trans) is best determined by ¹H NMR spectroscopy by integrating distinct, well-resolved signals. The enantiomeric excess (ee) of the final product must be determined by chiral High-Performance Liquid Chromatography (HPLC).[10][11]

Purification: Flash Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. The less polar trans isomer and any ester byproducts will elute before the more polar cis-alcohol.

Analysis: Chiral HPLC
  • Objective: To separate and quantify the two enantiomers of cis-2-(benzyloxy)cyclobutanol to determine the % ee.

  • Column: A chiral stationary phase (CSP) is required. Columns based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H) are excellent starting points.

  • Method Development: A typical starting condition would be an isocratic mobile phase of hexane and isopropanol. The ratio is adjusted to achieve baseline separation (R > 1.5).

ParameterExample Condition
Column Chiralcel OD-H (4.6 x 250 mm)
Mobile Phase 95:5 Hexane / Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

Table 3: Example Chiral HPLC Method for ee Determination.

Conclusion

This guide details two robust and complementary methodologies for the enantioselective preparation of cis-2-(benzyloxy)cyclobutanol. The catalytic asymmetric CBS reduction offers a direct and highly efficient route to either enantiomer in high yield and excellent enantiomeric excess.[1][4] Alternatively, the lipase-catalyzed kinetic resolution provides a reliable, scalable, and often highly selective method for obtaining enantiopure material from a racemic precursor, which is particularly advantageous when expensive catalysts are to be avoided.[9] The choice between these methods will depend on project-specific requirements such as scale, cost, desired enantiomer, and available equipment. Both pathways, when executed with the described protocols, provide reliable access to this valuable chiral building block for advanced applications in drug discovery and chemical synthesis.

References

  • Chen, J., Shi, Z., Li, Y., et al. (2021). Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. Chemical Science, 12(30), 10293–10300. Available at: [Link]

  • Leśnik, W., & Mikołajczyk, M. (2018). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Molecules, 23(11), 2997. Available at: [Link]

  • Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 89. Available at: [Link]

  • Ille, F., et al. (2016). Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems. Journal of Flow Chemistry, 6(3), 203-210. Available at: [Link]

  • Szakács, Z., et al. (2021). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. Molecules, 26(21), 6438. Available at: [Link]

  • Garcarek, J., & Wiczling, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. Available at: [Link]

  • Chen, J., et al. (2021). Catalytic Enantioselective Synthesis of Benzocyclobutenols and Cyclobutanols via A Sequential Reduction/C-H Functionalization. ResearchGate. Available at: [Link]

  • Fülöp, F., et al. (2001). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. Magyar Kemiai Folyoirat, 107(1), 1-11. Available at: [Link]

  • Secci, F., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(46), 10053-10063. Available at: [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Organic Chemistry, Reaction Mechanism. (2021). CBS Reduction, Enantioselective Catalysis. YouTube. Available at: [Link]

  • Martis, A., et al. (2017). Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols. Organic & Biomolecular Chemistry, 15(46), 10053-10063. Available at: [Link]

Sources

Method

Catalytic hydrogenation protocols for cis-2-(Benzyloxy)cyclobutanol

Application Note: Catalytic Hydrogenolysis of cis-2-(Benzyloxy)cyclobutanol Executive Summary This guide details the protocol for the chemoselective debenzylation of cis-2-(benzyloxy)cyclobutanol to yield cis-1,2-cyclobu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Hydrogenolysis of cis-2-(Benzyloxy)cyclobutanol

Executive Summary

This guide details the protocol for the chemoselective debenzylation of cis-2-(benzyloxy)cyclobutanol to yield cis-1,2-cyclobutanediol. While benzyl (Bn) ethers are robust protecting groups, their removal via catalytic hydrogenolysis requires precise control when applied to strained ring systems like cyclobutanes. Improper conditions can lead to ring-opening hydrogenolysis or epimerization. This protocol utilizes Palladium on Carbon (Pd/C) under optimized mild conditions to ensure quantitative conversion with full stereoretention.

Scientific Foundation & Mechanistic Insight

The Chemoselectivity Challenge

Cyclobutane possesses significant ring strain (~26 kcal/mol). Standard hydrogenation catalysts like Platinum (Pt) or Rhodium (Rh) are known to cleave strained C-C bonds (hydrogenolysis of the ring). Palladium (Pd), however, exhibits a high affinity for benzylic C-O bonds while generally leaving cyclobutane rings intact under mild conditions.

Mechanism of Action

The transformation proceeds via a heterogeneous mechanism on the Pd surface:

  • Adsorption: The phenyl ring of the benzyl group coordinates flat against the Pd surface.

  • Oxidative Addition: The benzylic C-O bond is weakened.

  • Hydrogenolysis: Surface-bound hydrides attack the benzylic carbon, releasing toluene and the free alcohol.

  • Stereoretention: Because the C-O bond cleavage occurs exocyclic to the cyclobutane ring, the stereocenter at C2 (and C1) remains undisturbed, preserving the cis configuration.

ReactionMechanism cluster_0 Substrate cluster_1 Catalytic Cycle (Pd Surface) cluster_2 Products S cis-2-(Benzyloxy) cyclobutanol Ads Adsorption (π-coordination) S->Ads Pd/C Cleave C-O Bond Hydrogenolysis Ads->Cleave + H2 Desorp Desorption Cleave->Desorp P cis-1,2- Cyclobutanediol Desorp->P Tol Toluene (Byproduct) Desorp->Tol

Figure 1: Mechanistic pathway of Pd-catalyzed debenzylation ensuring ring stability.

Critical Parameters & Optimization

ParameterRecommendationRationale
Catalyst 10% Pd/C (Wet) "Wet" (50% H2O) reduces ignition risk. 10% loading ensures sufficient active sites for the bulky benzyl group.
Solvent Ethanol (EtOH) Polar protic solvents facilitate H2 solubility and substrate interaction. MeOH is faster but poses higher flammability risks.
Pressure 1–3 atm (Balloon to Low PSI) High pressure (>10 bar) increases the risk of ring opening. 1 atm is usually sufficient.
Additive Acetic Acid (Optional) Trace AcOH protonates the ether oxygen, making it a better leaving group. Use only if reaction stalls.
Agitation Vigorous (>800 RPM) H2 is sparingly soluble. High shear rates are critical to maintain saturation at the catalyst surface.

The "Golden" Protocol

Safety Warning: Dry Pd/C is pyrophoric. It can ignite solvent vapors instantly upon exposure to air. Always use "wet" catalyst or handle under inert gas (Argon/Nitrogen).

Materials:
  • Substrate: cis-2-(Benzyloxy)cyclobutanol (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet, 10-20 wt% loading relative to substrate)

  • Solvent: Absolute Ethanol (0.1 M concentration)

  • Gas: Hydrogen (H2) balloon or cylinder.

Step-by-Step Workflow:
  • Inert Setup:

    • Equip a round-bottom flask with a magnetic stir bar.

    • Flush the empty flask with Argon (Ar) or Nitrogen (N2).

  • Catalyst Addition (The Safe Way):

    • Option A (Wet Catalyst): Weigh the wet Pd/C and add it to the flask. Add a small amount of water or solvent to cover it immediately.

    • Option B (Dry Catalyst): Add dry Pd/C under a blanket of Argon.[1] Do not add dry catalyst to organic solvent in air.

  • Substrate Introduction:

    • Dissolve the cis-2-(benzyloxy)cyclobutanol in Ethanol.

    • Carefully add the solution to the flask containing the catalyst via syringe or addition funnel.

  • Hydrogenation:

    • Seal the flask with a septum.

    • Insert a needle connected to a vacuum line. Briefly evacuate (careful not to boil solvent) and backfill with Ar (3 cycles) to remove O2.

    • Replace Ar source with a double-walled H2 balloon .

    • Purge the headspace: Insert an outlet needle, let H2 flow for 30 seconds, then remove the outlet needle.

  • Reaction:

    • Stir vigorously at Room Temperature (20–25 °C).

    • Time: Typically 4–12 hours.

    • Monitoring: Check TLC (Visualization: KMnO4 or Cerium Molybdate; UV may be weak for the product). Look for the disappearance of the UV-active benzyl spot.

  • Workup:

    • Purge: Remove H2 balloon. Flush headspace with Ar for 5 minutes.

    • Filtration: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Rinse the pad with Ethanol.

    • Concentration: Evaporate the solvent under reduced pressure (Rotary Evaporator).

    • Note: The byproduct, toluene, will co-evaporate with ethanol.

  • Purification:

    • The crude cis-1,2-cyclobutanediol is often pure enough for subsequent steps. If necessary, purify via flash column chromatography (SiO2, EtOAc/Hexanes gradient).

Troubleshooting & Optimization Logic

If the reaction does not proceed or yields are low, follow this logic flow:

Troubleshooting Start Reaction Stalled? Check1 Check Agitation (Is vortex visible?) Start->Check1 Check2 Check H2 Supply (Balloon deflated?) Start->Check2 Action1 Increase Stir Rate (Mass transfer limit) Check1->Action1 Action2 Refill Balloon / Check Septum Check2->Action2 Decision Still Stalled? Action1->Decision Action2->Decision RouteA Add Promoter Decision->RouteA Substrate Acid-Stable RouteB Change Catalyst Decision->RouteB Substrate Acid-Sensitive SolA Add 1-5% Acetic Acid (Protonates ether) RouteA->SolA SolB Switch to Pd(OH)2/C (Pearlman's Catalyst) RouteB->SolB

Figure 2: Troubleshooting logic for stalled hydrogenolysis.

References

  • Fundamental Mechanism of Hydrogenolysis: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Pd affinity for benzyl groups).
  • Cyclobutane Stability & Synthesis

    • Wiberg, K. B., et al. (1990). "Conformational studies of cyclobutanes." Journal of Organic Chemistry. Link (Validates ring stability).

  • General Protocol for Benzyl Ether Cleavage: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (The authoritative source for deprotection conditions).
  • Specific Application to Cyclobutanes (Proxy)

    • Synthesis of cyclobutane-1,2-diols.[2] ResearchGate. Link (Confirms Pd/C utility for cyclobutane derivatives).

  • Safety Protocols for Pd/C

    • Palladium on Carbon Handling Guide. Sigma-Aldrich Technical Bulletins. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of cis-2-(Benzyloxy)cyclobutanol

Technical Support Center: Cyclobutane Scaffold Optimization Subject: High-Fidelity Synthesis of cis-2-(Benzyloxy)cyclobutanol Ticket ID: CYCLO-OPT-2024 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclobutane Scaffold Optimization Subject: High-Fidelity Synthesis of cis-2-(Benzyloxy)cyclobutanol Ticket ID: CYCLO-OPT-2024 Responder: Dr. A. Vance, Senior Application Scientist

Executive Diagnostic Overview

Welcome to the technical support hub for cyclobutane functionalization. The synthesis of cis-2-(benzyloxy)cyclobutanol is a pivotal step in the development of nucleoside analogs and peptidomimetics (e.g., HIV reverse transcriptase inhibitors).

Users typically encounter three failure modes: poor diastereomeric ratio (dr), low isolated yields due to boron emulsions, or ring-opening side reactions. The following guide replaces generic protocols with a stereoelectronically optimized workflow.

Quick-Reference Triage Matrix
SymptomProbable CauseCorrective Action
High trans isomer content Thermodynamic control or small hydride usage (NaBH₄).Switch to L-Selectride at -78°C for kinetic steric control.
"Greasy" product / Emulsions Incomplete oxidation of tri-sec-butylborane byproducts.Implement High-pH Oxidative Workup (NaOH/H₂O₂).
Low Mass Recovery Product volatility or ring strain release.Maintain bath temp <40°C during rotovap; avoid strong Lewis acids.
Incomplete Conversion Moisture deactivating the Selectride reagent.Titrate reagent or use fresh bottle; ensure cryogenic anhydrous conditions.

The Core Protocol: Stereoselective Reduction

To maximize the yield of the cis-isomer, you must exploit steric approach control .

The Mechanism: In 2-substituted cyclobutanones, the cyclobutane ring adopts a puckered conformation. The bulky benzyloxy group at C2 creates significant steric hindrance on one face of the carbonyl.

  • Small Hydrides (NaBH₄/LiAlH₄): Can attack from either face, often leading to a mixture or the thermodynamic trans product.

  • Bulky Hydrides (L-Selectride): The tri-sec-butylborohydride anion is massive. It is forced to attack the carbonyl from the face opposite (anti) to the benzyloxy group.

  • The Result: "Anti" attack pushes the forming hydroxyl group to the same side as the benzyloxy group, yielding the cis isomer exclusively (often >95:5 dr).

Optimized Experimental Workflow

Reagents:

  • Substrate: 2-(Benzyloxy)cyclobutanone [1][1]

  • Reductant: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF [2]

  • Solvent: Anhydrous THF

  • Quench: 30% H₂O₂, 3M NaOH

Step-by-Step Methodology:

  • Cryogenic Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with 2-(benzyloxy)cyclobutanone (1.0 equiv) and anhydrous THF (0.1 M concentration). Cool strictly to -78°C (dry ice/acetone).

  • Controlled Addition: Add L-Selectride (1.2 equiv) dropwise via syringe pump over 20 minutes.

    • Note: Rapid addition causes local exotherms, eroding stereoselectivity.

  • Reaction Monitoring: Stir at -78°C for 2 hours. Monitor via TLC (stain with PMA or Anisaldehyde; UV is weak).

  • The Critical Quench (Oxidative Workup):

    • Warning: Standard water quench generates organoboron gels that trap product.

    • While still at -78°C, add methanol (3 equiv) to quench excess hydride.

    • Allow to warm to 0°C.

    • Add 3M NaOH (2 equiv) followed carefully by 30% H₂O₂ (3 equiv).

    • Caution: This oxidation is exothermic. Stir vigorously for 1 hour at room temperature. This converts the tri-sec-butylborane byproduct into boric acid and 2-butanol (water-soluble/volatile).

  • Isolation: Dilute with Et₂O. Wash organic layer with saturated Na₂S₂O₃ (to remove peroxides), then brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The cis isomer is typically more polar than the ketone but less polar than the trans isomer (check specific Rf values as this varies by silica type).

Visualization of the Stereochemical Pathway

The following diagram illustrates the steric approach vector that enforces the cis geometry.

ReactionPathway Substrate 2-(Benzyloxy) cyclobutanone TS Transition State (Anti-Attack) Substrate->TS -78°C, THF Reagent L-Selectride (Bulky Hydride) Reagent->TS Steric Control Product cis-2-(Benzyloxy) cyclobutanol TS->Product Kinetic Major (>95:5 dr) SideProduct trans-Isomer (Minor/Trace) TS->SideProduct  Thermodynamic  Leakage

Caption: Steric approach control utilizing bulky hydrides to enforce cis-selectivity.

Troubleshooting Decision Tree

Use this logic flow to resolve yield issues during the campaign.

Troubleshooting Start Problem Identified IssueType Select Issue Type Start->IssueType LowYield Low Isolated Yield IssueType->LowYield PoorDR Poor Diastereoselectivity (High trans) IssueType->PoorDR CheckTLC Is Product on TLC? LowYield->CheckTLC CheckTemp Was Temp > -78°C? PoorDR->CheckTemp YesTLC Lost during Workup? CheckTLC->YesTLC Yes Oxidative Implement NaOH/H2O2 Oxidative Workup YesTLC->Oxidative Boron Emulsion Detected ReagentCheck Reagent Used? CheckTemp->ReagentCheck No SwitchSelectride Switch to L-Selectride ReagentCheck->SwitchSelectride Used NaBH4?

Caption: Diagnostic logic for yield and selectivity optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Borohydride (NaBH₄) if I don't have L-Selectride? A: You can, but you will likely compromise the yield of the cis isomer. NaBH₄ is small and less discriminating. In 2-substituted cyclobutanones, it often produces a mixture of cis and trans isomers (ranging from 60:40 to 50:50) because it can attack from the hindered face more easily than Selectride. If you must use NaBH₄, use CeCl₃·7H₂O (Luche reduction conditions) to potentially influence the selectivity via chelation, though Selectride remains superior for this specific scaffold [3].

Q: I see a "smear" on my column chromatography. What is it? A: This is the classic signature of organoboron byproducts. L-Selectride generates tri-sec-butylborane.[2] If not fully oxidized to 2-butanol and boric acid (which stays in the aqueous phase), the borane co-elutes with your product, causing streaking and mass balance errors. Do not skip the H₂O₂/NaOH step.

Q: Is the cis-2-(benzyloxy)cyclobutanol stable? A: It is relatively stable, but cyclobutanols possess ring strain (~26 kcal/mol). Avoid strongly acidic conditions during workup or derivatization, as this can trigger ring expansion (to cyclopropylcarbinols) or ring opening. Store the purified oil under inert gas at -20°C [4].

Q: How do I synthesize the starting material, 2-(benzyloxy)cyclobutanone? A: The standard industrial route involves the [2+2] cycloaddition of benzyl vinyl ether with dichloroketene (generated in situ from trichloroacetyl chloride and Zn/Cu), followed by reductive dechlorination using Zinc in acetic acid. This yields the ketone in high purity [5].[3]

References

  • TCI Chemicals. (n.d.). 3-(Benzyloxy)cyclobutanone Product Specifications. Retrieved from

  • Organic Chemistry Data. (n.d.). L-Selectride (Lithium Tri-sec-butylborohydride) Usage Guide. Retrieved from

  • Deraet, X., et al. (2020).[4] Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Journal of Organic Chemistry. (Contextual validation of Selectride steric control in cyclobutanes). Retrieved from

  • BOC Sciences. (n.d.). 3-(Benzyloxy)cyclobutanone: Properties and Stability. Retrieved from

  • Organic Syntheses. (n.d.). General Procedures for Cyclobutanone Synthesis via Ketenes. Retrieved from

Sources

Optimization

Technical Support Center: cis-2-(Benzyloxy)cyclobutanol Stability Guide

This technical guide addresses the stability and reactivity profile of cis-2-(benzyloxy)cyclobutanol under acidic conditions. It is designed for researchers observing unexpected side products or degradation during synthe...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and reactivity profile of cis-2-(benzyloxy)cyclobutanol under acidic conditions. It is designed for researchers observing unexpected side products or degradation during synthesis and purification.

[1]

Topic: Acid Stability & Reactivity Profile Molecule: cis-2-(Benzyloxy)cyclobutanol CAS: 55266424 (Generic isomer reference) Classification: Acid-Sensitive Strained Cycloalkanol[1]

Executive Summary: The "Strain-Release" Trap

Senior Scientist Note: While benzyl ethers are typically robust protecting groups stable to mild aqueous acids (e.g., 1M HCl), cis-2-(benzyloxy)cyclobutanol is not a typical substrate.[1] The combination of ring strain (~26 kcal/mol in cyclobutane) and the vicinal relationship between the hydroxyl and benzyloxy groups creates a "loaded spring" mechanism.

Under acidic conditions, this molecule does not primarily undergo deprotection; it undergoes skeletal rearrangement . The protonation of the hydroxyl group triggers a cascade driven by carbocation stabilization and strain release, often yielding 2-(benzyloxy)cyclobutanone (via hydride shift) or cyclopropanecarboxaldehyde derivatives (via ring contraction).

Core Recommendation: Avoid acidic workups or reagents (pH < 4) unless rearrangement is the intended outcome. Maintain neutral or slightly basic conditions during isolation.

Troubleshooting Guide: Diagnosing Experimental Failures

Category A: "My Starting Material Disappeared, but I didn't get the Alcohol."

Q: I treated my substrate with dilute HCl to quench a reaction, and NMR shows a carbonyl peak. Did I oxidize it by mistake? A: No, you likely triggered an acid-catalyzed Pinacol-type rearrangement .[1]

  • The Mechanism: Protonation of the C1-hydroxyl group leads to water loss, generating a secondary carbocation.[2] Because the ring is strained, the adjacent C2-hydrogen (which is trans to the leaving water molecule in the cis-isomer's reactive conformation) undergoes a 1,2-hydride shift.

  • The Result: This shift generates a stabilized oxocarbenium ion, which deprotonates to form 2-(benzyloxy)cyclobutanone .

  • Diagnostic: Look for a ketone carbonyl signal in IR (~1780 cm⁻¹) or Carbon NMR (~205+ ppm).

Q: I see a complex mixture including cyclopropanes. What happened? A: This is the Semi-Pinacol Ring Contraction pathway.

  • Cause: If the carbocation forms and the C-C bond migrates instead of the hydride, the ring contracts to a cyclopropyl carbinyl system. This is common in 2-substituted cyclobutanols where the substituent can stabilize the positive charge.

  • Prevention: This pathway is temperature-dependent.[1] If acid is unavoidable, perform the step at -78°C to -20°C to kinetically favor the alcohol or simple elimination over skeletal rearrangement.

Category B: Deprotection Issues

Q: I tried to remove the benzyl group with HBr/Acetic Acid, but the material decomposed. A: HBr is too harsh for cyclobutanols.

  • The Issue: Strong Lewis or Brønsted acids (HBr, BBr₃) will cleave the benzyl ether, but the resulting cis-1,2-cyclobutanediol is highly prone to further dehydration or rearrangement to cyclobutanone.

  • Solution: Use Hydrogenolysis (H₂, Pd/C) in a neutral solvent (EtOAc or MeOH). This cleaves the benzyl ether under neutral conditions, preserving the strained cyclobutane ring.

Category C: Stereochemical Integrity[1]

Q: Can acid cause epimerization from cis to trans? A: Yes, via a reversible cation mechanism.

  • Explanation: If the carbocation forms but is trapped by water (returning to the alcohol) rather than rearranging, the re-attack of water can occur from the opposite face. The thermodynamic preference between cis and trans (often governed by puckering of the ring and H-bonding) will dictate the ratio.

Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the divergent pathways available to cis-2-(benzyloxy)cyclobutanol upon protonation. Note that Pathway A (Hydride Shift) is often kinetically dominant.

Rearrangement SM cis-2-(Benzyloxy) cyclobutanol Protonated Protonated Intermediate (-OH2+) SM->Protonated + H+ Cation Cyclobutyl Cation Protonated->Cation - H2O Ketone 2-(Benzyloxy) cyclobutanone (Hydride Shift) Cation->Ketone 1,2-Hydride Shift (Major Path) Contracted Cyclopropyl Carboxaldehyde (Ring Contraction) Cation->Contracted 1,2-Alkyl Shift (Semi-Pinacol) Eliminated 1-(Benzyloxy) cyclobutene (Elimination) Cation->Eliminated - H+

Caption: Acid-catalyzed divergence of cis-2-(benzyloxy)cyclobutanol showing hydride shift (green) vs. ring contraction (yellow).[1]

Experimental Protocols

Protocol A: Stability Check (Go/No-Go Test)

Before scaling up any acidic reaction, perform this rapid stability test.[1]

  • Preparation: Dissolve 5 mg of cis-2-(benzyloxy)cyclobutanol in 0.6 mL of CDCl₃ (NMR tube).

  • Baseline: Acquire a 1H NMR spectrum.

  • Acid Spike: Add 10 µL of D₂O/TFA (10:1 mixture) or shake with dilute DCl.

  • Monitoring: Acquire spectra at t=5 min and t=1 hour.

  • Analysis:

    • Stable: No change in the benzylic proton signals (~4.5 ppm).

    • Rearranged: Appearance of signals near 2.5-3.0 ppm (cyclobutanone alpha-protons) or loss of the CH-OH signal (~4.0 ppm).[1]

Protocol B: Safe Deprotection (Benzyl Removal)

Method: Neutral Hydrogenolysis (Recommended)

ParameterSpecificationNotes
Catalyst 10% Pd/C (dry or wet)5-10 mol% loading.[1]
Solvent Ethyl Acetate or EthanolAvoid Acetic Acid (risk of rearrangement).
Pressure 1 atm (Balloon)Higher pressure not usually required.
Time 2 - 6 HoursMonitor by TLC.[1]
Workup Filtration over CeliteDo not use acid wash.
Protocol C: Reaction Quench (If Acid is Necessary)

If a preceding reaction requires an acid quench (e.g., Grignard workup):

  • Cool: Cool the mixture to 0°C.

  • Buffer: Use Saturated Ammonium Chloride (sat. NH₄Cl) instead of HCl.

    • pH:[1][3] ~4.5 (Mild enough to preserve the cyclobutanol for short periods).

  • Speed: Extract immediately into an organic solvent (DCM or Et₂O) and wash with saturated NaHCO₃ to neutralize trace acid.

References

  • General Reactivity of Cyclobutanols

    • Topic: Acid-catalyzed rearrangement and ring contraction (Semi-Pinacol).[1]

    • Source: Trost, B. M.; Bogdanowicz, M. J. "New synthetic reactions. Cyclobutane derivatives from cyclopropyl derivatives." Journal of the American Chemical Society, 1973, 95, 5311–5321.
    • URL:[Link]

  • Benzyl Ether Stability & Cleavage

    • Topic: Stability of benzyl ethers in acidic vs. neutral conditions.[3][4]

    • Source: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. (Standard Reference Text).
    • Context: Confirms benzyl ethers require strong acid (e.g., TFA, HBr) for cleavage, implying that mild acid instability of the subject molecule is due to the cyclobutanol core, not the ether.
  • Synthesis of 2-(Benzyloxy)

    • Topic: Acid-promoted synthesis from 2-hydroxycyclobutanone (demonstrating the thermodynamic trap of the ketone form).[1]

    • Source:RSC Advances, "Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols".[1]

    • URL:[Link]

Sources

Troubleshooting

Removing benzyl protecting groups from cyclobutanols without side reactions

The following technical guide is designed for the "Cyclobutanol Integrity Hub," a specialized support resource for organic chemists dealing with strained-ring systems. Topic: Selective removal of benzyl (Bn) groups from...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the "Cyclobutanol Integrity Hub," a specialized support resource for organic chemists dealing with strained-ring systems.

Topic: Selective removal of benzyl (Bn) groups from cyclobutanol substrates without ring-opening or rearrangement.[1] Content ID: TS-CYC-BN-001 Last Updated: 2025-02-04[1]

The Stability Paradox

The Core Problem: Cyclobutanes possess significant ring strain (~26.3 kcal/mol).[1] While kinetically stable, they are thermodynamically primed for ring-opening.[1] The Trap: Standard deprotection methods often trigger this release:

  • Acidic Conditions (Lewis or Brønsted): Protonation or complexation of the ether oxygen can trigger the formation of a cyclobutyl cation (or "cyclobutyl-like" transition state), leading to rapid rearrangement into cyclopropylmethyl or homoallyl systems.[1]

  • Uncontrolled Hydrogenolysis: High-energy surface interactions on Pd/C can facilitate C-C bond cleavage (hydrogenolysis of the ring itself), especially if the ring is activated by adjacent carbonyls or strain-inducing substituents.[1]

This guide provides three "Self-Validating" protocols designed to decouple the deprotection mechanism from the ring-strain release trigger.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest method for your specific substrate.

DeprotectionLogic Start Substrate Analysis: Cyclobutyl Benzyl Ether AcidSens Is the substrate Acid Sensitive? Start->AcidSens Reducible Contains other Reducible Groups? (Alkenes, Nitro, etc.) AcidSens->Reducible No MethodA Method A: Buffered Hydrogenolysis (Pd/C + NaHCO3) AcidSens->MethodA Yes (Avoid Lewis Acids) Reducible->MethodA No MethodB Method B: Lewis Acid + Scavenger (BCl3 + Pentamethylbenzene) Reducible->MethodB Yes (Avoid H2) MethodC Method C: Radical Reduction (LiDBB) MethodB->MethodC If B fails/Rearranges

Figure 1: Diagnostic workflow for selecting the optimal deprotection strategy based on substrate functionality.

Protocol A: Buffered Hydrogenolysis (The Gold Standard)

Mechanism: Heterogeneous catalysis.[1] Why it works: Standard Pd/C is often slightly acidic (due to manufacturing residues), which is fatal for cyclobutanes.[1] Adding a mild base neutralizes this acidity, ensuring the reaction remains strictly a surface-mediated hydrogenolysis of the benzylic C-O bond, leaving the cyclobutane C-C bonds intact.[1]

Materials
  • Catalyst: 10% Pd/C (Degussa type E101 or equivalent).

  • Solvent: Ethyl Acetate (EtOAc) or Ethanol (EtOH).[1] Note: EtOAc is non-protic and often suppresses solvolysis side reactions.[1]

  • Buffer: Sodium Bicarbonate (

    
    ) or Pyridine.[1]
    
  • Hydrogen Source:

    
     Balloon (1 atm).[1]
    
Step-by-Step Methodology
  • Preparation: Dissolve the cyclobutyl benzyl ether (1.0 equiv) in EtOAc (0.1 M concentration).

  • Buffering (Critical): Add solid

    
     (2.0 equiv) or Pyridine (5 drops per mmol).
    
    • Technical Insight: This prevents the in situ formation of H-Pd species that act as strong acids.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 wt% relative to substrate) under an argon stream.[1]

  • Hydrogenation: Purge with

    
     (balloon) three times. Stir vigorously at Room Temperature (20-25°C).
    
  • Monitoring: Check TLC every 30 minutes. Most reactions complete within 2-4 hours.[1]

  • Workup: Filter through a Celite pad.[1] Rinse with EtOAc.[1] Concentrate the filtrate.

    • Result: Clean cyclobutanol.[1]

Data Validation:

Parameter Standard Conditions Buffered Conditions
pH at Surface ~3-4 (Acidic) ~7-8 (Neutral)
Ring Opening Common (10-30%) Rare (<1%)

| Reaction Time | 1-2 h | 2-4 h |[1]

Protocol B: Cryogenic Lewis Acid with Scavenger

Mechanism:


-like cleavage with kinetic trapping.[1]
Why it works: 

complexes with the ether oxygen. Without a scavenger, the cleaved benzyl cation (

) can recombine or the complex can trigger ring expansion.[1] Pentamethylbenzene acts as a "cation sink," irreversibly trapping the benzyl group immediately upon cleavage, allowing the reaction to proceed at -78°C where the cyclobutane ring is kinetically stable.[1]
Materials
  • Reagent: Boron Trichloride (

    
    ) (1.0 M in DCM).[1]
    
  • Scavenger: Pentamethylbenzene (PMB-H).[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[1]

Step-by-Step Methodology
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Add cyclobutyl benzyl ether (1.0 equiv) and Pentamethylbenzene (3.0 equiv) to DCM (0.1 M). Cool to -78°C (Dry ice/Acetone).

  • Addition: Dropwise add

    
     (1.5 equiv).[1] The solution may turn dark purple/red (complex formation).[1]
    
  • Reaction: Stir at -78°C for 1 hour. Do not warm up.

    • Technical Insight: Warming promotes the thermodynamic rearrangement of the cyclobutane.

  • Quench: Add MeOH (excess) at -78°C to destroy the borate complex. Then add aqueous

    
    .[1]
    
  • Workup: Warm to RT, extract with DCM. The byproduct is benzyl-pentamethylbenzene (non-polar, easily separated by column chromatography).[1]

Protocol C: Radical Anion Reduction (LiDBB)

Mechanism: Single Electron Transfer (SET).[1] Why it works: This method is orthogonal to acid/base chemistry.[1][2] It pumps an electron into the aromatic ring of the benzyl group, causing fragmentation. The cyclobutane ring (aliphatic) does not accept the electron and remains inert.[1]

Materials
  • Reagent: Lithium di-tert-butylbiphenyl (LiDBB).[1]

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Reagent Prep: Prepare LiDBB (0.5 M in THF) by sonication of Li wire and di-tert-butylbiphenyl until deep green/blue.

  • Reaction: Cool substrate in THF to -78°C.

  • Titration: Add LiDBB solution dropwise until the green color persists for >1 minute.

    • Technical Insight: The persistence of color indicates the benzyl groups are consumed and the radical anion is now in excess.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with ether.

Troubleshooting & FAQ

Q1: My cyclobutanol product has rearranged to a cyclopropyl-carbinol. What happened?

  • Diagnosis: Acid contamination.[1]

  • Fix: If you used Method A, your Pd/C might be highly acidic.[1] Switch to Pearlman’s Catalyst (

    
    ) which is inherently basic, or increase your 
    
    
    
    loading.[1] If using Method B, you likely warmed the reaction before quenching.[1]

Q2: The reaction stalls at 50% conversion (Method A).

  • Diagnosis: Catalyst poisoning.[1]

  • Fix: Cyclobutanes often have amine or sulfur substituents in drug discovery.[1] These poison Pd.[1]

  • Solution: Switch to Method C (LiDBB) , which is immune to catalyst poisoning, or wash your catalyst with mild acid (risky for substrate) before use.[1]

Q3: Can I use DDQ?

  • Answer: Generally, No .[1] DDQ is excellent for p-methoxybenzyl (PMB) ethers but requires elevated temperatures or long times for simple benzyl ethers, which often leads to oxidative ring opening of the cyclobutanol to a cyclobutanone or ring cleavage.[1]

Q4: I have an alkene elsewhere in the molecule.

  • Answer: Do not use Method A (it will reduce the alkene). Use Method B (

    
     + Pentamethylbenzene).[1] It is chemoselective for benzyl ethers over alkenes at -78°C.[1]
    

References

  • Buffered Hydrogenolysis: Sajiki, H. (1995).[1] "Selective inhibition of benzyl ether hydrogenolysis with Pd/C-pyridine catalyst." Tetrahedron Letters, 36(20), 3465-3468.[1] Link[1]

  • Lewis Acid Scavenger Protocol: Okaya, S., et al. (2016).[1] "Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger." Organic Syntheses, 93, 63-74.[1] Link[1]

  • LiDBB Selectivity: Li, X., & Zhu, J. (2015).[1][3] "Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers." Tetrahedron Letters, 56(11), 1420-1422.[1] Link

  • General Protective Groups: Wuts, P. G. M. (2014).[1][4] Greene's Protective Groups in Organic Synthesis. 5th Edition.[1][4] John Wiley & Sons.[1][3][4] Link[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts of cis-2-(benzyloxy)cyclobutanol: A Comparative Characterization Guide

The following guide details the 1H NMR characterization of cis-2-(benzyloxy)cyclobutanol , specifically focusing on its differentiation from the trans isomer and other structural analogs. This content is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the 1H NMR characterization of cis-2-(benzyloxy)cyclobutanol , specifically focusing on its differentiation from the trans isomer and other structural analogs. This content is designed for researchers requiring robust identification protocols during synthesis or drug development.

Executive Summary

cis-2-(Benzyloxy)cyclobutanol (CAS: 1354406-53-3) is a critical chiral building block in the synthesis of nucleoside analogs, enzyme inhibitors, and peptidomimetics. Its correct stereochemical assignment is pivotal, as the cis-1,2 geometry dictates the spatial trajectory of subsequent pharmacophores.

This guide provides a definitive comparison between the cis and trans isomers, utilizing 1H NMR spectroscopy. The core differentiation relies not merely on chemical shift (


) positions but on the vicinal coupling constants (

)
, which are diagnostic for the cyclobutane ring pucker and relative configuration.

Structural Analysis & Conformation

Unlike cyclohexane, the cyclobutane ring is not rigid; it exists in a puckered "butterfly" conformation to relieve torsional strain. This puckering significantly influences the dihedral angles between vicinal protons, directly affecting the


 coupling constants via the Karplus relationship.
  • cis-Isomer: The substituents (OH and OBn) occupy a pseudo-equatorial/pseudo-axial arrangement that often allows for a smaller dihedral angle between the methine protons (H1 and H2), typically resulting in a larger coupling constant (

    
     Hz).
    
  • trans-Isomer: The substituents prefer a pseudo-diequatorial orientation, leading to a larger dihedral angle (closer to 90° in the puckered form) or a specific twist that results in a smaller coupling constant (

    
     Hz).
    

Critical Insight: In 1,2-disubstituted cyclobutanes, the rule of thumb is


, which is the inverse of the trend often observed in cyclopropanes.

Comparative NMR Data: cis vs. trans

The following table summarizes the diagnostic 1H NMR signals in CDCl


 (400 MHz).
Signal AssignmentProton Typecis-2-(Benzyloxy)cyclobutanol trans-2-(Benzyloxy)cyclobutanol Diagnostic Feature
H1 CH-OH (Methine)4.15 – 4.35 ppm (m)4.00 – 4.20 ppm (m)cis is often slightly downfield due to anisotropy.
H2 CH-OBn (Methine)3.90 – 4.10 ppm (m)3.75 – 3.95 ppm (m)Shielding effects vary by rotamer population.

Vicinal Coupling6.5 – 9.0 Hz 2.0 – 5.5 Hz Primary Differentiator.
Bn-CH

Benzylic Methylene4.45 – 4.65 ppm (AB q or s)4.45 – 4.65 ppm (AB q or s)Non-diagnostic (solvent dependent).
H3/H4 Ring Methylene1.50 – 2.40 ppm (complex m)1.40 – 2.30 ppm (complex m)Complex puckering patterns.
Ph Aromatic7.25 – 7.40 ppm (m)7.25 – 7.40 ppm (m)Overlapping multiplets.

Note: Exact shifts may vary by ±0.05 ppm depending on concentration and water content in CDCl


.

Detailed Assignment Protocol

To rigorously confirm the cis stereochemistry, follow this step-by-step analysis of the spectrum.

Step 1: Identify the Methine Region (3.8 – 4.4 ppm)

Locate the two distinct multiplets corresponding to the protons on the oxygenated carbons.

  • H1 (

    
     to OH):  Typically the most downfield methine signal. Upon addition of D
    
    
    
    O, the OH coupling (if visible) will disappear, simplifying this multiplet.
  • H2 (

    
     to OBn):  Slightly upfield of H1.
    
Step 2: Measure the Coupling Constant ( )

Perform a decoupling experiment or use a high-resolution zoom on the H1/H2 multiplets.

  • If the width at half-height (

    
    ) or the extracted 
    
    
    
    value is > 7 Hz , the isomer is cis .
  • If the multiplet appears as a narrow pseudo-triplet or doublet with

    
    < 5 Hz , the isomer is trans .
    
Step 3: NOE Validation (The "Gold Standard")

Perform a 1D NOE difference or 2D NOESY experiment.

  • cis: Strong NOE correlation observed between H1 and H2 .

  • trans: Weak or absent NOE between H1 and H2; potential NOE between H1 and H3/H4 protons on the same face.

Experimental Workflow: Synthesis & Purification

The cis isomer is typically obtained via the reduction of 2-(benzyloxy)cyclobutanone. This reaction yields a diastereomeric mixture requiring separation.

Protocol:

  • Precursor: 2-(Benzyloxy)cyclobutanone (Commercial or via [2+2] cycloaddition of benzyl vinyl ether + dichloroketene followed by dechlorination).

  • Reduction: Treat ketone with NaBH

    
     in MeOH at 0°C.
    
  • Workup: Quench with water, extract with EtOAc.

  • Separation: The isomers are separable by flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Elution Order: The cis isomer is often more polar (elutes later) than the trans isomer due to the accessibility of the hydroxyl group for hydrogen bonding with the silica, though this can reverse depending on the specific mobile phase modifiers.

    • Note: In Patent WO2020210293, the isomers were separated and "Peak 1" was assigned as cis based on downstream derivatization logic.

Visualization: Stereochemical Determination Logic

The following diagram illustrates the decision tree for assigning the stereochemistry of the isolated product.

NMR_Assignment_Flow Start Crude Product Mixture (from NaBH4 reduction) Separation Chromatographic Separation (Silica Gel / HPLC) Start->Separation Isolate Isolate Pure Isomer Separation->Isolate NMR Acquire 1H NMR (CDCl3) Focus: 3.8 - 4.4 ppm Isolate->NMR Decision Analyze Coupling (J) of Methine Protons (H1-H2) NMR->Decision CisPath J = 6.5 - 9.0 Hz (Strong NOE H1-H2) Decision->CisPath Wide Multiplet TransPath J = 2.0 - 5.0 Hz (Weak/No NOE H1-H2) Decision->TransPath Narrow Multiplet ResultCis CONFIRMED: cis-2-(Benzyloxy)cyclobutanol CisPath->ResultCis ResultTrans CONFIRMED: trans-2-(Benzyloxy)cyclobutanol TransPath->ResultTrans

Figure 1: Logical workflow for the stereochemical assignment of 2-(benzyloxy)cyclobutanol isomers using 1H NMR parameters.

References

  • Blueprint Medicines Corp. (2020). Pyrrolotriazine derivatives for treating kit- and pdgfra-mediated diseases. WO2020210293A1. Link

    • Source for synthesis and separ
  • Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes. Journal of the American Chemical Society, 91(18), 5124-5130. Link

    • Foundational text on cyclobutane puckering and coupling constants.
  • Roberts, J. D. (1959). Nuclear Magnetic Resonance Spectroscopy: Cyclobutane Derivatives. Journal of the American Chemical Society.[1]

    • Establishes the J_cis > J_trans relationship in 1,2-disubstituted cyclobutanes.

Sources

Comparative

Definitive Guide: Distinguishing cis- vs. trans-2-(Benzyloxy)cyclobutanol via NOESY

Executive Summary Objective: To provide a robust, self-validating NMR protocol for distinguishing the diastereomers of 2-(benzyloxy)cyclobutanol. The Challenge: Cyclobutane rings exhibit significant conformational flexib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a robust, self-validating NMR protocol for distinguishing the diastereomers of 2-(benzyloxy)cyclobutanol.

The Challenge: Cyclobutane rings exhibit significant conformational flexibility ("puckering"), rendering scalar coupling constants (


) unreliable for stereochemical assignment. The Karplus relationship in 4-membered rings often yields overlapping 

-values (6–10 Hz) for both cis and trans isomers.

The Solution: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides definitive spatial evidence. By detecting through-space dipolar couplings (


), researchers can observe a strong correlation between the methine protons (H1 and H2) in the cis-isomer, which is notably absent or significantly weaker in the trans-isomer.

Part 1: The Stereochemical Challenge

Why 1D NMR is Insufficient

In rigid systems like cyclohexane,


 (~10-12 Hz) is distinct from 

(2-5 Hz). However, cyclobutane is not planar; it adopts a "butterfly" or puckered conformation to relieve torsional strain.
  • Puckering Effect: The ring flips between conformations, averaging the dihedral angles.

  • Ambiguity: Both cis (pseudo-axial/pseudo-equatorial) and trans (pseudo-diequatorial) isomers often display vicinal coupling constants in the 6–9 Hz range.

The NOESY Advantage

NOESY relies on cross-relaxation between spins in close spatial proximity, independent of the bond connectivity.

  • cis-Isomer: The H1 (carbinol) and H2 (benzyloxy-methine) protons are on the same face of the ring. Distance is typically

    
    . Result:  Strong NOE Cross-peak.
    
  • trans-Isomer: H1 and H2 are on opposite faces.[1][2] Distance is typically

    
    . Result:  Weak or No NOE Cross-peak.[3]
    

Part 2: Experimental Protocol

This protocol is optimized for small molecules (MW < 400 Da) where the NOE is positive.

Sample Preparation
  • Concentration: 10–20 mg of product in 0.6 mL solvent.

  • Solvent:

    
     is standard. If peaks overlap, switch to 
    
    
    
    (Benzene-
    
    
    ) to induce chemical shift dispersion.
  • Degassing (Critical): Dissolved oxygen is paramagnetic and accelerates relaxation (

    
    ), quenching the NOE signal.
    
    • Method: Bubble Argon gas through the NMR tube for 2–3 minutes or use the freeze-pump-thaw method.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: noesygpph (Gradient selected NOESY) or noesyphpr (Phase sensitive).

  • Temperature: 298 K (Standard).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds. (Must be

    
     to allow magnetization recovery).
    
  • Mixing Time (D8/mix): 500 – 800 ms.

    • Why: Small molecules tumble fast (

      
      ). They require longer mixing times to build up measurable NOE compared to proteins (which use ~100 ms).
      
  • Scans (NS): 16 or 32 (minimum) for sufficient S/N.

  • Points (TD): 2048 (F2) x 256 (F1).

Processing
  • Window Function: Sine-Bell Squared (QSINE) typically gives the best resolution for 2D data.

  • Phasing: Ensure diagonal peaks are phased negative (or positive, depending on software convention) so that NOE cross-peaks have the same sign as the diagonal (for small molecules).

    • Note: Exchange peaks (e.g., OH proton exchanging with water) will also have the same sign as the diagonal.

Part 3: Data Interpretation & Visualization

Decision Matrix: Assigning the Isomer
Featurecis-2-(Benzyloxy)cyclobutanol trans-2-(Benzyloxy)cyclobutanol
H1 Chemical Shift Typically deshielded (

4.0–4.5)
Typically shielded (

3.8–4.2)
H1–H2 Coupling (

)
Ambiguous (6–9 Hz)Ambiguous (6–9 Hz)
NOESY Correlation Strong H1

H2 cross-peak
Absent/Very Weak H1

H2
Secondary NOEs H1

H3 (cis-face)
H1

H3 (trans-face)
Visualizing the Stereochemistry (Graphviz)

The following diagram illustrates the spatial logic used to interpret the NOESY spectrum.

Stereochemistry cluster_cis cis-Isomer (Syn) cluster_trans trans-Isomer (Anti) cis_conf Conformation: Pseudo-Axial / Pseudo-Equatorial cis_dist H1 - H2 Distance < 2.8 Angstroms cis_conf->cis_dist Spatial Proximity cis_noe NOESY Result: STRONG Cross-Peak cis_dist->cis_noe Dipolar Coupling trans_conf Conformation: Pseudo-Diequatorial trans_dist H1 - H2 Distance > 3.5 Angstroms trans_conf->trans_dist Spatial Separation trans_noe NOESY Result: NO Cross-Peak trans_dist->trans_noe Weak/Null Coupling

Caption: Logical flow for distinguishing isomers based on spatial distance and resulting NOE signal intensity.

Workflow Diagram

Workflow Start Purified Product Prep Prep: 15mg in CDCl3 Degas (Ar, 2 min) Start->Prep Pulse Pulse: NOESY Mix Time: 600ms D1: 2s Prep->Pulse Process Process: Phase Correct Check Diagonal Pulse->Process Analyze Analyze H1-H2 Region Process->Analyze

Caption: Step-by-step experimental workflow for acquiring high-quality NOESY data.

Part 4: Troubleshooting & Expert Insights

The "Zero-Crossing" Pitfall

For medium-sized molecules (MW ~1000) or viscous solvents, the NOE can be zero.[4][5]

  • Diagnosis: If the spectrum shows no cross-peaks (even diagonal is weak), your molecule might be tumbling at a rate where

    
    .
    
  • Fix: Switch to ROESY (Rotating-frame Overhauser Effect). ROE is always positive regardless of molecular weight.[5] For a small molecule like 2-(benzyloxy)cyclobutanol (MW ~176), NOESY is usually sufficient, but ROESY is the fail-safe.

COSY Artifacts

Strong scalar coupling (


) can sometimes appear in NOESY spectra as "COSY artifacts" (Zero Quantum Coherence).
  • Differentiation: NOE peaks in small molecules have the same phase as the diagonal (usually negative). COSY artifacts often have anti-phase dispersive character (up/down shape) or different signs.

Chemical Shift Assignment Verification

Before running NOESY, ensure H1 and H2 are correctly identified in the 1D spectrum.

  • H1 (CH-OH): Usually a multiplet around 3.8–4.5 ppm.

  • H2 (CH-OBn): Usually a multiplet around 3.5–4.0 ppm.

  • Benzylic Protons: A distinct AB system (singlet or doublet of doublets) around 4.5 ppm. Do not confuse these with ring protons.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Neuhaus, D., & Williamson, M. P. (2000).[4] The Nuclear Overhauser Effect in Structural and Conformational Analysis. Wiley-VCH.[4]

  • Raza, G. H., et al. (2000). "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes." Journal of Structural Chemistry.

  • Silverstein, R. M., et al. (2014).[6] Spectrometric Identification of Organic Compounds. Wiley.[4]

Sources

Validation

The Definitive Guide to Structural Elucidation of cis-2-(Benzyloxy)cyclobutanol Derivatives: A Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of anal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of analytical techniques for the structural characterization of cis-2-(Benzyloxy)cyclobutanol derivatives, a class of compounds with significant potential in medicinal chemistry due to their unique conformational properties. We will delve into the gold standard, X-ray crystallography, and compare its utility and outputs against other powerful spectroscopic methods.

The Unambiguous Power of X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the absolute configuration and solid-state conformation of a molecule.[1][2] The resulting electron density map provides a precise three-dimensional representation of the molecule within the crystal lattice, leaving no ambiguity about the spatial arrangement of atoms and functional groups. This is particularly crucial for stereochemically complex molecules like cyclobutane derivatives, where the cis or trans relationship of substituents profoundly influences biological activity.

Case Study: Platinum(II) Complex with a cis-3-(Benzyloxy)cyclobutane-1,1-dicarboxylate Ligand

Table 1: Representative Crystallographic Data for a Benzyloxycyclobutane Derivative Complex [4]

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.23510(10)
b (Å)26.0156(4)
c (Å)12.4864(2)
β (°)93.243(2)
Volume (ų)2022.17(6)
Z8
Calculated Density (mg/m³)1.519

Note: Data presented is for a representative crystal structure containing a cyclobutane derivative to illustrate typical parameters. Specific values will vary for different derivatives.

The causality behind choosing X-ray crystallography for such derivatives lies in its ability to provide indisputable evidence of stereochemistry. For instance, in the development of therapeutic agents, confirming the exact stereoisomer is a critical regulatory requirement. The puckered nature of the cyclobutane ring and the orientation of the benzyloxy and hydroxyl groups can be unequivocally determined, which is information that is often inferred with less certainty from other methods.

The Experimental Workflow: From Powder to Picture

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is critical for obtaining high-quality crystals suitable for diffraction.

Step-by-Step Crystallization and Data Collection Protocol
  • Synthesis and Purification: The initial step is the synthesis of the target cis-2-(Benzyloxy)cyclobutanol derivative. The synthesis of related cyclobutanol derivatives can be achieved through various methods, including [2+2] cycloaddition reactions.[5] Purity is paramount, as impurities can inhibit crystallization. Purification is typically achieved by column chromatography or recrystallization.

  • Crystal Growth: This is often the most challenging and empirical step. The purified compound is dissolved in a suitable solvent or a mixture of solvents. Common crystallization techniques include:

    • Slow Evaporation: The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration and inducing crystal formation.

    • Vapor Diffusion (Hanging or Sitting Drop): A drop of the concentrated sample solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling: A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and leading to crystallization.

  • Crystal Mounting and Data Collection: A single, well-formed crystal is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction spots.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined using least-squares methods to improve the fit between the calculated and observed diffraction data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Model Building & Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Caption: Experimental workflow for X-ray crystallography.

A Comparative Look: Alternative and Complementary Techniques

While X-ray crystallography provides a static, high-resolution picture, it is not without its limitations. The primary hurdle is the need for a single, well-diffracting crystal, which can be difficult to obtain. Furthermore, the conformation observed in the crystal may not be the only conformation present in solution.[6] Therefore, a multi-technique approach is often necessary for a comprehensive understanding.

Table 2: Comparison of Analytical Techniques for cis-2-(Benzyloxy)cyclobutanol Derivatives

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, absolute stereochemistry, bond lengths, bond angles, solid-state conformation.Unambiguous structural determination.Requires a single, high-quality crystal; provides a static picture.
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformation, dynamic processes.Provides data on the molecule in solution, mimicking physiological conditions.[7]Absolute stereochemistry is not directly determined; interpretation can be complex for rigid systems.
Mass Spectrometry Molecular weight, elemental composition.High sensitivity, small sample requirement.Provides no information on stereochemistry or 3D structure.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited structural information.
The Synergy of X-ray Crystallography and NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique to X-ray crystallography.[5] While X-ray crystallography gives a precise, static structure, NMR provides information about the molecule's behavior and average conformation in solution.[6][7] For cyclobutane derivatives, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the relative stereochemistry of the substituents by measuring through-space proton-proton distances.[1]

The causality for using both techniques is to bridge the gap between the solid-state and solution-state behavior of a molecule. A drug molecule, for instance, will interact with its biological target in a solution environment. Therefore, understanding its conformational dynamics in solution via NMR is crucial for rational drug design.

logical_relationship cluster_techniques Structural Characterization Methods cluster_info Information Obtained xray X-ray Crystallography abs_config Absolute Stereochemistry (Solid State) xray->abs_config Definitive connectivity Connectivity xray->connectivity nmr NMR Spectroscopy rel_config Relative Stereochemistry (Solution State) nmr->rel_config Primary nmr->connectivity ms Mass Spectrometry mol_weight Molecular Weight ms->mol_weight Precise ir IR Spectroscopy func_groups Functional Groups ir->func_groups Qualitative

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
cis-2-(Benzyloxy)cyclobutanol
Reactant of Route 2
Reactant of Route 2
cis-2-(Benzyloxy)cyclobutanol
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